molecular formula C5H6N2O2 B566790 3-Methoxy-1H-pyrazole-4-carbaldehyde CAS No. 1215632-94-2

3-Methoxy-1H-pyrazole-4-carbaldehyde

Número de catálogo: B566790
Número CAS: 1215632-94-2
Peso molecular: 126.115
Clave InChI: OSCWQGXDMIFQHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methoxy-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block in organic synthesis and drug discovery. The pyrazole core, especially when functionalized with a carbaldehyde group at the 4-position, is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules and approved drugs . This specific compound serves as a crucial precursor for the development of novel molecular hybrids through various reactions, including condensation and multicomponent synthesis . Researchers utilize this aldehyde to create pyrazole-chalcone hybrids, which have demonstrated significant substituent-dependent biological activities, including anticancer properties . Furthermore, pyrazole-4-carbaldehyde derivatives are key intermediates in synthesizing complexes for material science applications, such as fluorescent iminoboronates investigated for their photophysical properties . The methoxy substituent on the pyrazole ring can influence the compound's electronic properties and reactivity, making it a valuable intermediate for exploring structure-activity relationships in the design of new pharmaceutical agents and functional materials .

Propiedades

IUPAC Name

5-methoxy-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-4(3-8)2-6-7-5/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCWQGXDMIFQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Methoxy-1H-pyrazole-4-carbaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Methoxy-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Pyrazole-containing drugs like Pfizer's Sildenafil (Viagra), Incyte's Ruxolitinib (Jakafi), and AbbVie's Ibrutinib (Imbruvica) highlight the scaffold's versatility in treating a wide range of conditions, from erectile dysfunction to cancer and inflammatory diseases.[1] The metabolic stability of the pyrazole ring and its ability to act as a versatile pharmacophore for establishing critical interactions with biological targets contribute to its prevalence in modern pharmaceuticals.[3]

Within this important class of compounds, 3-Methoxy-1H-pyrazole-4-carbaldehyde emerges as a highly valuable, though often transient, synthetic intermediate. Its structure combines the stable pyrazole core with two key functional groups: an electron-donating methoxy group at the C3 position and a highly reactive carbaldehyde (aldehyde) group at the C4 position. This specific arrangement provides a powerful platform for medicinal chemists to construct complex molecular architectures with diverse biological activities. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. While specific experimental data for the unsubstituted 3-Methoxy-1H-pyrazole-4-carbaldehyde is sparse in publicly accessible literature, we can infer its properties based on its structure and data from closely related analogs.

Chemical Structure

The structure features a 1H-pyrazole ring, indicating the presence of a proton on one of the nitrogen atoms, allowing for tautomerism. The methoxy group at C3 and the aldehyde at C4 are key to its chemical utility.

Caption: Structure of 3-Methoxy-1H-pyrazole-4-carbaldehyde.

Physicochemical Data Summary

The following table summarizes the calculated and inferred properties. It is crucial for researchers to note that experimental values like melting and boiling points are for structurally similar compounds and should be used as an estimation pending empirical validation.

PropertyValue / DescriptionSource / Method
IUPAC Name 3-methoxy-1H-pyrazole-4-carbaldehydeIUPAC Nomenclature
Molecular Formula C₅H₆N₂O₂Calculated
Molecular Weight 126.11 g/mol Calculated
Appearance Expected to be a solid (powder or crystalline)Inferred from analogs[4]
Melting Point Data not available. Analog 3-methyl-1H-pyrazole-4-carbaldehyde has a m.p. of 94.4 °C.[5]
Boiling Point Data not available. Analog 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has a predicted b.p. of 403.2±35.0 °C.[6]
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols.General chemical principles
InChI Key (Not available)-
CAS Number (Not available for parent compound)-

Core Synthesis Strategy: The Vilsmeier-Haack Reaction

The synthesis of pyrazole-4-carbaldehydes is most commonly and efficiently achieved via the Vilsmeier-Haack reaction .[7] This powerful formylation method is the cornerstone for introducing the C4-aldehyde group onto an activated pyrazole ring system.

Mechanistic Rationale

The Vilsmeier-Haack reaction involves the formylation of an electron-rich substrate using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[7] The causality for its widespread use lies in its high efficiency and regioselectivity. The pyrazole ring, particularly when activated by an electron-donating group like the 3-methoxy substituent, is sufficiently nucleophilic to attack the electrophilic Vilsmeier reagent, leading to formylation at the electron-rich C4 position.

G start Starting Material (e.g., 3-Methoxy-1H-pyrazole) reaction Electrophilic Substitution (Vilsmeier-Haack Reaction) start->reaction reagent Vilsmeier Reagent (DMF + POCl₃) reagent->reaction intermediate Iminium Salt Intermediate reaction->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product Final Product (3-Methoxy-1H-pyrazole- 4-carbaldehyde) hydrolysis->product

Caption: General workflow for the Vilsmeier-Haack synthesis.

General Experimental Protocol (Illustrative)

This protocol is a representative, self-validating procedure adapted from methodologies for synthesizing analogous pyrazole-4-carbaldehydes. Researchers must optimize conditions for specific substrates.

  • Reagent Preparation: In a three-neck flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, 4 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 4 eq.) dropwise while maintaining the temperature below 10 °C. Stir the mixture until the viscous, white Vilsmeier reagent is formed.

    • Expert Insight: The pre-formation of the Vilsmeier reagent at low temperature is critical to control the exothermic reaction and prevent decomposition.

  • Substrate Addition: Dissolve the starting pyrazole (e.g., 3-methoxy-1H-pyrazole, 1 eq.) in a suitable solvent (if necessary) and add it to the Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Trustworthiness Check: A spot corresponding to the starting material should diminish while a new, more polar spot for the product appears.

  • Hydrolysis & Neutralization: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

    • Expert Insight: This hydrolysis step quenches the reaction and converts the intermediate iminium salt to the final aldehyde. It is highly exothermic and must be done with caution.

  • Extraction & Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 3-Methoxy-1H-pyrazole-4-carbaldehyde.

Chemical Reactivity: A Hub for Derivatization

The dual functionality of 3-Methoxy-1H-pyrazole-4-carbaldehyde makes it an exceptionally versatile building block. The aldehyde group serves as an electrophilic handle, while the pyrazole NH offers a site for substitution.

G core 3-Methoxy-1H-pyrazole-4-carbaldehyde reduct Reduction (e.g., NaBH₄) core->reduct Aldehyde condense Condensation (e.g., Claisen-Schmidt) core->condense Aldehyde nuc_add Nucleophilic Addition (e.g., Amines) core->nuc_add Aldehyde n_alkyl N-Alkylation / N-Arylation (e.g., R-X, Base) core->n_alkyl Pyrazole N-H alcohol Pyrazolyl-methanol Derivative reduct->alcohol chalcone α,β-Unsaturated Ketone (Chalcone-like) condense->chalcone imine Imine / Schiff Base nuc_add->imine n_subst N-Substituted Pyrazole n_alkyl->n_subst

Caption: Key reaction pathways for derivatization.

  • Reactions at the Aldehyde:

    • Reduction: The aldehyde can be easily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding a (3-methoxy-1H-pyrazol-4-yl)methanol derivative.[8]

    • Condensation Reactions: It readily participates in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with ketones, to form α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.[9]

    • Nucleophilic Addition: It reacts with primary amines to form imines (Schiff bases) and with other nucleophiles, providing a gateway to a vast array of heterocyclic systems.[8]

  • Reactions at the Pyrazole Nitrogen:

    • N-Substitution: The acidic proton on the pyrazole nitrogen can be removed by a base, and the resulting anion can be alkylated or arylated to install various substituents, significantly modulating the molecule's steric and electronic properties.

Spectroscopic and Analytical Profile

Structural elucidation relies on a combination of spectroscopic techniques. Based on data from closely related analogs, the following spectral characteristics are expected for 3-Methoxy-1H-pyrazole-4-carbaldehyde:

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A characteristic singlet in the downfield region, typically between δ 9.5-10.0 ppm.[10]

    • Pyrazole Ring Proton (C5-H): A singlet expected around δ 8.0-8.5 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically around δ 3.8-4.0 ppm.[10]

    • Pyrazole N-H: A broad singlet, which may be exchangeable with D₂O, with a chemical shift that can vary widely depending on solvent and concentration.

  • ¹³C NMR:

    • Aldehyde Carbonyl (C=O): A signal in the range of δ 180-190 ppm.

    • Pyrazole Carbons: Signals for C3, C4, and C5, with the C3 carbon attached to the oxygen being significantly downfield.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹, characteristic of an aromatic aldehyde.

    • N-H Stretch: A broad absorption in the region of 3100-3300 cm⁻¹.

    • C-O Stretch: An absorption band for the methoxy group.

  • Mass Spectrometry (MS):

    • The High-Resolution Mass Spectrometry (HRMS) should confirm the calculated molecular formula, C₅H₆N₂O₂.

Applications in Research and Drug Development

3-Methoxy-1H-pyrazole-4-carbaldehyde is not typically an end-product but rather a pivotal intermediate for constructing libraries of potential drug candidates.

  • Scaffold for Bioactive Molecules: The pyrazole-4-carbaldehyde core is a well-established precursor for compounds with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[7][8][9]

  • Intermediate in Multi-Component Reactions (MCRs): Its reactive nature makes it an ideal substrate for MCRs, which allow for the rapid assembly of complex molecules in a single step, accelerating the drug discovery process.[11]

  • Development of Kinase Inhibitors: The pyrazole scaffold is a key feature in many approved kinase inhibitors used in oncology.[1][3] This intermediate provides a direct route to synthesize novel analogs for screening against various kinase targets.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed. Based on safety data sheets for analogous compounds, the following precautions are advised:[12][13][14]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes as it may cause irritation.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Methoxy-1H-pyrazole-4-carbaldehyde represents a powerful and versatile tool in the arsenal of the medicinal chemist. While not a therapeutic agent itself, its strategic combination of a stable heterocyclic core and two distinct, reactive functional groups provides an efficient and modular platform for the synthesis of novel and complex molecules. Its role as a key building block in the generation of compound libraries for anti-inflammatory, anticancer, and antimicrobial screening underscores its importance in the ongoing quest for new and effective therapeutics. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for any researcher looking to leverage the proven potential of the pyrazole scaffold in drug discovery and development.

References

  • NextSDS. (n.d.). 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • LookChem. (2022, June 14). What is the synthesis method of 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE?. Retrieved from [Link]

  • Patel, H., et al. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. (Publication details not fully available in search results)
  • Al-Awadi, H., et al. (2009, December 4). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • KTU ePubl. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • Jasiūnienė, E., et al. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Hafez, H. N., et al. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. Retrieved from [Link]

  • Quiroga, J., et al. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). TEM of (a) CS/3-methyl-1H-pyrazole-4-carbaldehyde loaded with AgNPs.... Retrieved from [Link]

  • Kumar, V., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Singh, H., et al. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methoxy-1H-pyrazole-4-carbaldehyde. The interpretation of NMR data is crucial for the structural elucidation and purity assessment of novel chemical entities in drug discovery and development. This document synthesizes established principles of NMR spectroscopy with data from analogous structures to present a comprehensive spectral assignment for the title compound.

Introduction: The Structural Significance of 3-Methoxy-1H-pyrazole-4-carbaldehyde

3-Methoxy-1H-pyrazole-4-carbaldehyde is a substituted heterocyclic compound featuring a pyrazole ring, a pharmacologically significant scaffold known for a wide range of biological activities. The presence of a methoxy group at the 3-position and an aldehyde at the 4-position creates a unique electronic environment that is reflected in its NMR spectra. Accurate interpretation of these spectra is paramount for confirming the molecular structure and for quality control in synthetic processes.

A key structural feature of N-unsubstituted pyrazoles is the potential for tautomerism, where the N-H proton can reside on either of the two nitrogen atoms.[1] This phenomenon can influence the chemical shifts observed in solution-state NMR, and its understanding is critical for correct spectral assignment.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 3-Methoxy-1H-pyrazole-4-carbaldehyde is anticipated to exhibit distinct signals corresponding to the aldehyde proton, the pyrazole ring proton, the methoxy protons, and the N-H proton. The analysis below is based on spectra recorded in a common deuterated solvent such as DMSO-d₆, which is capable of solubilizing the compound and revealing exchangeable protons.

Causality of Chemical Shift Predictions

The predicted chemical shifts are influenced by the electronic effects of the substituents. The aldehyde group is a strong electron-withdrawing group, which will significantly deshield the adjacent pyrazole proton (H5). The methoxy group is an electron-donating group, which will have a shielding effect on the pyrazole ring. The interplay of these effects governs the final chemical shift values.

Detailed Peak Assignments
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
N-H~13.0 - 14.0Broad Singlet1HThe chemical shift of the N-H proton is highly variable and dependent on solvent, concentration, and temperature. It is expected to be a broad signal due to quadrupole coupling with the adjacent nitrogen and chemical exchange.[2]
CHO~9.8 - 10.0Singlet1HAldehyde protons are characteristically found in this highly deshielded region of the spectrum.[3]
H5~8.0 - 8.5Singlet1HThis proton is on the carbon adjacent to the electron-withdrawing aldehyde group and is therefore expected to be significantly deshielded.
OCH₃~3.9 - 4.1Singlet3HThe methoxy protons will appear as a sharp singlet in a typical region for such groups.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Rationale for Carbon Chemical Shifts

The aldehyde carbonyl carbon will be the most deshielded signal. The pyrazole ring carbons will have their chemical shifts influenced by the nitrogen atoms and the substituents. The methoxy carbon will appear in the typical upfield region for sp³ hybridized carbons bonded to an oxygen atom.

Detailed Peak Assignments
Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Aldehyde)~185.0 - 190.0The carbonyl carbon of the aldehyde is highly deshielded.[4]
C3~155.0 - 160.0This carbon is attached to the electronegative oxygen of the methoxy group and a nitrogen atom, leading to a downfield shift.
C5~135.0 - 140.0This carbon is adjacent to the aldehyde group and is deshielded.
C4~110.0 - 115.0This carbon is attached to the aldehyde group.
OCH₃~55.0 - 60.0The methoxy carbon appears in a characteristic region.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for 3-Methoxy-1H-pyrazole-4-carbaldehyde, the following experimental protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid 3-Methoxy-1H-pyrazole-4-carbaldehyde.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved by gentle vortexing or sonication.

Spectrometer Setup and Data Acquisition
  • The NMR spectra should be recorded on a spectrometer operating at a ¹H frequency of at least 400 MHz.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • The relaxation delay should be set to at least 5 seconds to ensure quantitative integration, especially for the potentially slowly relaxing N-H proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the molecule.[6]

Visualization of Molecular Structure and Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.

G start Start: Pure Compound dissolve Dissolve in DMSO-d₆ start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Insert into NMR Spectrometer nmr_tube->spectrometer acquire_1h Acquire ¹H Spectrum spectrometer->acquire_1h acquire_13c Acquire ¹³C Spectrum spectrometer->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) spectrometer->acquire_2d process_data Process Data (FT, Phasing, Baseline Correction) acquire_1h->process_data acquire_13c->process_data acquire_2d->process_data analyze Analyze Spectra (Chemical Shifts, Integration, Coupling) process_data->analyze assign Assign Signals to Molecular Structure analyze->assign end End: Structural Confirmation assign->end

Figure 2: Standard workflow for NMR-based structural elucidation.

Conclusion: A Self-Validating Approach to Spectral Interpretation

References

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. (n.d.). Google Scholar.
  • Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.). BenchChem.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–687.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry.
  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2022). MDPI.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025).
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (n.d.). PMC.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). KTU ePubl.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024).
  • Chemical shift values and assigned coupling constants of compound (4 a)... (n.d.).
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones. (n.d.). BenchChem.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Moksha Publishing House.
  • Interpreting. (n.d.). OpenOChem Learn.
  • Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
  • Supporting inform
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies.
  • Short Summary of 1H-NMR Interpret
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Google Scholar.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
  • How to read NMR spectra from the basics (chemical shift, integration r
  • 1H and 13C NMR study of perdeuterated pyrazoles. (2026).
  • 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Inform
  • Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Wiley & Sons, Ltd.
  • N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. (2024). DOI.
  • 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1 H NMR. (n.d.). ChemicalBook.
  • 3-(2-methoxyphenyl)

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 3-Methoxy-1H-pyrazole-4-carbaldehyde. As the precise crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as an expert-guided walkthrough of the entire analytical process, from synthesis to final structural elucidation and validation. The protocols and data presented are based on established crystallographic principles and data from closely related pyrazole derivatives, offering a robust framework for researchers in crystallography, medicinal chemistry, and drug development.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The specific arrangement of atoms and functional groups in three-dimensional space, as determined by crystal structure analysis, is fundamental to understanding a molecule's physicochemical properties, its interaction with biological targets, and its potential for polymorphism—all critical factors in drug development. This guide focuses on 3-Methoxy-1H-pyrazole-4-carbaldehyde, a compound of interest for its potential as a versatile synthetic intermediate for more complex pharmaceutical agents[2][3].

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

A successful crystal structure analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of 3-Methoxy-1H-pyrazole-4-carbaldehyde

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction[2][3][4][5]. This involves the formylation of an appropriate precursor, in this case, a hydrazone derivative, using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide).

Exemplary Synthetic Protocol:

  • Precursor Formation: React an appropriate methoxy-substituted acetophenone with hydrazine hydrate to form the corresponding hydrazone.

  • Vilsmeier-Haack Reaction: The hydrazone is then treated with the Vilsmeier reagent. The reaction mixture is typically stirred for several hours and then carefully neutralized with a base, such as sodium bicarbonate, after pouring onto ice.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield pure 3-Methoxy-1H-pyrazole-4-carbaldehyde.

Growing Single Crystals

The production of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a crystal of sufficient size and quality (typically 0.1-0.4 mm in each dimension) with a well-ordered internal lattice.

Proven Crystallization Techniques for Pyrazole Derivatives:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystallization.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Over time, the solvents diffuse into one another, reducing the solubility of the compound and inducing crystallization at the interface.

  • Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

For pyrazole derivatives, common solvent systems include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexane[1][2]. The choice of solvent is critical and often determined empirically.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid[6][7].

Experimental Workflow

The following diagram illustrates the typical workflow for SC-XRD data collection and analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting diffractometer X-ray Diffractometer crystal_mounting->diffractometer data_collection Data Collection (Intensity Data) diffractometer->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Final Model structure_refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as background scattering and Lorentz polarization.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data is used to solve and refine the crystal structure, revealing the precise atomic positions.

Structure Solution

The initial step is to determine the phases of the diffracted X-rays, which is known as the "phase problem." For small molecules like 3-Methoxy-1H-pyrazole-4-carbaldehyde, direct methods are typically employed. These statistical methods use the measured intensities to directly calculate a set of probable phases. This leads to an initial electron density map, from which the positions of the heavier atoms (carbon, nitrogen, oxygen) can be determined.

Structure Refinement

The initial atomic model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to minimize the difference between the observed and calculated diffraction data. Hydrogen atoms are typically located from the difference electron density map and refined with appropriate constraints. The quality of the final model is assessed using parameters such as the R-factor and goodness-of-fit.

Hypothetical Crystallographic Data and Structural Features

While the specific data for 3-Methoxy-1H-pyrazole-4-carbaldehyde is not available, we can present a table of expected crystallographic parameters based on analyses of similar pyrazole derivatives[1][8].

Table 1: Hypothetical Crystal Data and Structure Refinement for 3-Methoxy-1H-pyrazole-4-carbaldehyde

ParameterValue (Illustrative)
Empirical formulaC₅H₆N₂O₂
Formula weight126.12 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 7.2 Å, c = 9.8 Å, β = 98°
Volume590 ų
Z (molecules per unit cell)4
Density (calculated)1.420 Mg/m³
Absorption coefficient0.11 mm⁻¹
F(000)264
Crystal size0.30 x 0.20 x 0.15 mm³
Theta range for data collection2.5° to 28.0°
Reflections collected5500
Independent reflections1300 [R(int) = 0.04]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit on F²1.05
Expected Molecular Structure and Interactions

The molecular structure would feature a planar pyrazole ring. The methoxy and carbaldehyde groups would be attached at the C3 and C4 positions, respectively. A key structural feature to investigate would be the potential for intermolecular hydrogen bonding involving the pyrazole N-H group and the oxygen atoms of the carbaldehyde or methoxy groups. Such interactions are crucial in dictating the crystal packing.

Caption: Molecular structure and potential hydrogen bonding of the title compound.

Conclusion and Future Directions

This guide has outlined the comprehensive process for the crystal structure analysis of 3-Methoxy-1H-pyrazole-4-carbaldehyde. While awaiting experimental determination, the described methodologies provide a robust framework for researchers. The synthesis via a Vilsmeier-Haack reaction, followed by careful crystallization, would yield crystals suitable for single-crystal X-ray diffraction. The subsequent data analysis would provide invaluable insights into the molecule's three-dimensional structure, conformation, and intermolecular interactions. This structural information is paramount for understanding its chemical behavior and for the rational design of new, more complex pyrazole-based compounds with potential therapeutic applications.

References

  • Girisha, M., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(1), o130. [Link]

  • Ather, F., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3170. [Link]

  • Varvuolytė, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]

  • Patel, K. D., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Chemical and Pharmaceutical Research, 5(10), 38-44. [Link]

  • Shaaban, M. R., et al. (2012). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Acta Poloniae Pharmaceutica, 69(3), 411-421. [Link]

  • Iowa State University. X-ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • Al-Hourani, B. J., et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 234(6), 1141-1143. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Al-Omair, M. A. (2015). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 27(1), 225-229. [Link]

  • HKL Research, Inc. Small Molecule Structure Solution and Refinement. HKL-xray. [Link]

  • PubChem. 3-methoxy-1h-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Al-Sanea, M. M., et al. (2021). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 26(11), 3137. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

  • Mohammed, I. A., & Abdalrazaq, E. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. [Link]

  • Kira, M. A., et al. (1967). The Vilsmeier-Haack Reaction with Hydrazones. Tetrahedron Letters, 8(10), 891-893. [Link]

Sources

mechanism of formation of 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Formation of 3-Methoxy-1H-pyrazole-4-carbaldehyde

Introduction and Strategic Importance

3-Methoxy-1H-pyrazole-4-carbaldehyde is a highly valued heterocyclic building block in medicinal chemistry and rational drug design. Its structural architecture provides a versatile scaffold for downstream functionalization, making it a critical intermediate in the synthesis of kappa opioid receptor (KOR) antagonists[1], Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors[2], and various hypoglycemic agents. The strategic placement of the electron-donating methoxy group at the C3 position and the reactive formyl group at the C4 position requires precise synthetic control. This guide details the mechanistic pathways, thermodynamic considerations, and self-validating experimental protocols required for its efficient formation.

Core Mechanistic Pathway: Vilsmeier-Haack Formylation

The most robust, scalable, and atom-economical method for synthesizing 3-methoxy-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack formylation of the parent 3-methoxy-1H-pyrazole. This reaction operates via an electrophilic aromatic substitution (EAS) framework that selectively introduces a formyl group at the C4 position[3][4].

Causality of Regioselectivity: The pyrazole ring is a π -excessive heterocycle. The presence of the 3-methoxy group exerts a strong positive mesomeric (+M) effect, donating electron density directly into the conjugated ring system. This resonance effect specifically enriches the C4 position, making it the most nucleophilic site on the ring. Consequently, thermodynamic and kinetic principles heavily favor electrophilic attack at C4 over C5.

Step-by-Step Mechanism:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl 3​ ) reacts with N,N-dimethylformamide (DMF) at low temperatures to generate the highly electrophilic chloroiminium ion,[ClCH=N(CH 3​ ) 2​ ] + [4].

  • Electrophilic Attack: The electron-rich C4 position of 3-methoxy-1H-pyrazole attacks the chloroiminium ion, disrupting aromaticity to form a resonance-stabilized sigma complex (Wheland intermediate).

  • Rearomatization: Deprotonation of the C4 position and subsequent elimination of HCl restores the aromaticity of the pyrazole ring, yielding a stable iminium intermediate[4].

  • Hydrolysis: During the aqueous workup, the iminium salt undergoes rapid hydrolysis to release dimethylamine, yielding the final 3-methoxy-1H-pyrazole-4-carbaldehyde product[3].

Mechanism DMF DMF + POCl3 VR Chloroiminium Ion (Vilsmeier Reagent) DMF->VR -PO2Cl2^- Sigma Sigma Complex (C4-Attack) VR->Sigma Pyr 3-Methoxy-1H-pyrazole Pyr->Sigma + Vilsmeier Reagent Iminium Iminium Intermediate Sigma->Iminium -HCl (Rearomatization) Product 3-Methoxy-1H-pyrazole- 4-carbaldehyde Iminium->Product +H2O (Hydrolysis)

Mechanistic pathway of the Vilsmeier-Haack formylation of 3-methoxy-1H-pyrazole.

Alternative Pathway: Oxidation of Hydroxymethyl Precursors

In complex multi-step syntheses where orthogonal protecting group strategies are required (e.g., N-benzyl protection to prevent N-alkylation side reactions), the target compound can alternatively be formed via the oxidation of a 4-hydroxymethyl precursor. For instance, 1-benzyl-3-methoxy-1H-pyrazole-4-methanol can be oxidized using Manganese(IV) oxide (MnO 2​ )[1].

Causality of Reagent Choice: MnO 2​ is employed as a mild, chemoselective oxidant. It selectively converts the primary allylic/benzylic-like alcohol at the C4 position to the corresponding aldehyde without risking over-oxidation to the carboxylic acid[1]. Subsequent debenzylation (e.g., via catalytic hydrogenation) yields the free 1H-pyrazole.

Experimental Protocol: Self-Validating Vilsmeier-Haack Workflow

To ensure reproducibility, high yield, and safety, the following protocol incorporates critical In-Process Controls (IPCs) to create a self-validating experimental system.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: Charge a dry, argon-purged round-bottom flask with anhydrous DMF (6.0 eq). Cool the flask to 0 °C using an ice-salt bath. Add POCl 3​ (4.0 eq) dropwise over 30 minutes.

    • Causality & IPC: The formation of the chloroiminium ion is highly exothermic. Strict temperature control (< 5 °C) prevents the thermal decomposition of the sensitive Vilsmeier reagent and avoids runaway reactions[4].

  • Substrate Addition: Dissolve 3-methoxy-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while maintaining the internal temperature at 0 °C.

  • Formylation Reaction: Remove the cooling bath and gradually heat the reaction mixture to 80–90 °C for 4 hours.

    • IPC: Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1). Do not proceed to quenching until starting material conversion is >95%.

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over vigorously stirred crushed ice. Adjust the pH to 7.0 using saturated aqueous NaHCO 3​ .

    • Causality & IPC: Neutralization is critical. An acidic environment will leave the product trapped as a water-soluble iminium salt, while a highly basic environment can degrade the newly formed aldehyde. Precise pH adjustment ensures complete hydrolysis and drives the product into the organic phase during extraction[3].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify the crude residue via silica gel chromatography to obtain the pure aldehyde.

Workflow Step1 1. Reagent Preparation Cool DMF to 0°C, add POCl3 dropwise Step2 2. Substrate Addition Add 3-Methoxy-1H-pyrazole slowly Step1->Step2 Step3 3. Formylation Reaction Heat to 80-90°C for 4 hours Step2->Step3 Step4 4. Quenching & Hydrolysis Pour over ice, neutralize (pH 7) Step3->Step4 Step5 5. Isolation Extract with EtOAc, dry, concentrate Step4->Step5

Step-by-step experimental workflow for the Vilsmeier-Haack formylation.

Quantitative Data & Optimization

The stoichiometry of the Vilsmeier-Haack reagents profoundly impacts the reaction kinetics and overall yield. Table 1 summarizes the optimization parameters based on established pyrazole formylation studies[4].

Table 1: Optimization of Vilsmeier-Haack Formylation Conditions

Substrate : DMF : POCl 3​ RatioTemperature (°C)Time (h)Conversion/Yield (%)Mechanistic Observation
1 : 2 : 1.5806< 40%Incomplete conversion due to insufficient electrophile concentration.
1 : 4 : 280465%Moderate yield; intermediate stability issues observed during workup.
1 : 6 : 4 85 4 85 - 89% Optimal condition; excess DMF effectively solvates released HCl.
1 : 6 : 4110250%Product degradation and tar formation due to excessive thermal stress.

Conclusion

The formation of 3-methoxy-1H-pyrazole-4-carbaldehyde relies fundamentally on the precise execution of the Vilsmeier-Haack reaction. By leveraging the +M directing effect of the C3-methoxy group, chemists can achieve highly regioselective formylation at the C4 position. Adherence to strict thermodynamic controls during reagent generation and precise pH management during hydrolysis ensures the high-fidelity synthesis of this critical pharmaceutical intermediate.

Sources

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, heterocyclic building blocks form the architectural foundation of targeted therapeutics. 3-Methoxy-1H-pyrazole-4-carbaldehyde (CAS: 1215632-94-2) is a highly versatile intermediate utilized in the synthesis of complex pharmaceutical agents, including kappa opioid receptor ligands (1)[1]. The strategic positioning of the methoxy group at the 3-position and the carbaldehyde at the 4-position provides orthogonal reactivity sites, enabling diverse downstream functionalization. This guide establishes the authoritative physicochemical profile of the compound, detailing the causality behind its synthetic workflows and the self-validating analytical protocols required to confirm its exact mass.

Fundamental Physicochemical Properties

A rigorous distinction between molecular weight and exact mass is paramount for analytical validation. The molecular weight accounts for the natural isotopic abundance of elements, making it the standard metric for stoichiometric calculations during bulk synthesis (). Conversely, the exact mass (monoisotopic mass) is derived exclusively from the most abundant isotopes (e.g., ^12C, ^1H, ^14N, ^16O). In High-Resolution Mass Spectrometry (HRMS), exact mass is the critical parameter used to distinguish the target compound from isobaric impurities (2)[2].

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Chemical Formula C5H6N2O2Base elemental composition.
Molecular Weight 126.11 g/mol Used for molarity and yield calculations.
Exact Mass (Monoisotopic) 126.04293 DaTarget value for HRMS structural confirmation.
Predicted [M+H]+ m/z 127.05021Primary adduct observed in ESI+ mode.
Predicted [M+Na]+ m/z 149.03215Secondary adduct indicating sodium presence.

Structural and Mechanistic Insights

The pyrazole core is an electron-rich aromatic system, but the electron-withdrawing carbaldehyde group at C4 modulates its nucleophilicity. The methoxy group at C3 acts as an electron-donating group via resonance, partially offsetting the aldehyde's pull. This push-pull dynamic stabilizes the ring but dictates specific conditions for mass spectrometry ionization.

Causality of Ionization: In an acidic environment (e.g., mobile phases containing 0.1% formic acid), the basic pyrazole nitrogen readily accepts a proton. This acid-base interaction drives the equilibrium toward the formation of the [M+H]+ adduct (m/z 127.05021), exponentially increasing the signal-to-noise ratio during electrospray ionization (ESI) (2)[2].

Synthesis and Purification Workflow

The synthesis of 3-Methoxy-1H-pyrazole-4-carbaldehyde typically proceeds via the controlled oxidation of its corresponding precursor alcohol, (3-methoxy-1H-pyrazol-4-yl)methanol (1)[1].

Step-by-Step Synthetic Protocol
  • Oxidation Setup: Dissolve the precursor alcohol in anhydrous tetrahydrofuran (THF). Add an excess of activated Manganese(IV) oxide (MnO2).

    • Causality: MnO2 is selected over harsher oxidants (like Jones reagent) because its heterogeneous nature provides mild, surface-mediated oxidation. It selectively targets the benzylic-like alcohol without over-oxidizing the resulting aldehyde into a carboxylic acid.

  • Reaction Execution: Heat the mixture to reflux for 2 hours.

    • Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC). By co-spotting the reaction mixture against a pure standard of the starting material, the disappearance of the lower-Rf alcohol spot acts as an internal validation of reaction completion, preventing premature quenching.

  • Workup and Purification: Cool to room temperature and filter through a pad of diatomaceous earth. Concentrate in vacuo and purify via silica gel chromatography (Gradient: 5% to 30% ethyl acetate in heptane).

    • Causality: Diatomaceous earth is critical here; it prevents the fine, insoluble MnO2 particles from bypassing or clogging standard filter paper, ensuring a clean crude extract.

Synthesis_Workflow N1 Precursor Alcohol (C5H8N2O2) N2 MnO2 Oxidation (THF, Reflux, 2h) N1->N2 Reagents N3 TLC Validation (Reaction Monitoring) N2->N3 Sampling N4 Filtration & Concentration (Diatomaceous Earth) N3->N4 If Complete N5 Silica Chromatography (EtOAc/Heptane) N4->N5 Crude N6 3-Methoxy-1H-pyrazole- 4-carbaldehyde N5->N6 Purified

Figure 1: Self-validating synthetic workflow for 3-Methoxy-1H-pyrazole-4-carbaldehyde.

Analytical Validation: High-Resolution Mass Spectrometry (HRMS)

To confirm the exact mass of the synthesized compound, a rigorous LC-HRMS protocol must be employed.

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • System Suitability (Self-Validation): Prior to sample injection, run a blank injection (solvent only) followed by a known calibration standard (e.g., caffeine).

    • Causality: The blank rules out column carryover, while the standard validates that the mass analyzer is properly calibrated and capable of resolving isotopic fine structure.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The C18 stationary phase effectively retains the moderately polar pyrazole core, separating it from any highly polar salts or unreacted starting materials before they reach the ionization source.

  • Mass Spectrometry Acquisition: Operate a Q-TOF or Orbitrap mass spectrometer in ESI positive mode. Continuously infuse a lock mass (e.g., Leucine Enkephalin, m/z 556.2771).

    • Self-Validating System: The lock mass creates a self-correcting mass axis. If the instrument experiences thermal drift in the flight tube, the software uses the known lock-mass value to recalibrate the spectrum in real-time. This guarantees that the measured m/z of the [M+H]+ adduct remains within a strict <3 ppm error margin of the theoretical 127.05021 m/z (2)[2].

HRMS_Workflow N1 Sample Prep (1 µg/mL in MeOH/H2O) N2 System Suitability (Blank & Standard) N1->N2 Inject N3 UHPLC Separation (C18, 0.1% FA) N2->N3 Validate N4 ESI+ Ionization ([M+H]+ = 127.0502) N3->N4 Elute N5 TOF Mass Analysis (Lock Mass Calibration) N4->N5 Detect

Figure 2: HRMS workflow for exact mass determination of 3-Methoxy-1H-pyrazole-4-carbaldehyde.

References

  • Source: sigmaaldrich.
  • Title: 3-methoxy-1h-pyrazole-4-carbaldehyde (C5H6N2O2)
  • Source: google.com (Google Patents)

Sources

Thermodynamic Stability and Tautomeric Dynamics of 3-Methoxy-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In modern drug development, the thermodynamic stability and tautomeric behavior of heterocyclic building blocks dictate both synthetic viability and target-binding efficacy. 3-Methoxy-1H-pyrazole-4-carbaldehyde (CAS: 1215632-94-2) is a highly functionalized pyrazole derivative utilized extensively in the synthesis of kinase inhibitors and other bioactive compounds[1].

The molecule features a unique electronic architecture: an electron-donating methoxy group (-OCH₃) at the C3 position and an electron-withdrawing carbaldehyde group (-CHO) at the C4 position. This arrangement establishes a robust "push-pull" conjugated system across the pyrazole π -network[2]. The resulting internal charge transfer (ICT) significantly lowers the ground-state free energy ( ΔG ) of the molecule, providing exceptional thermodynamic stability compared to unfunctionalized pyrazoles[3].

Annular Tautomerism and Thermodynamic Equilibria

A critical factor in the thermodynamic profile of this compound is annular prototropic tautomerism—the rapid migration of a proton between the N1 and N2 atoms of the pyrazole ring[4]. This migration effectively interconverts the molecule between two distinct states: 3-Methoxy-1H-pyrazole-4-carbaldehyde and 5-Methoxy-1H-pyrazole-4-carbaldehyde .

The thermodynamic preference for one tautomer over the other is not static; it is heavily governed by the dielectric constant of the solvation environment and the potential for intramolecular hydrogen bonding[5].

  • The 3-Methoxy-1H Tautomer: Features the N-H proton distant from the methoxy group. It typically exhibits a lower overall dipole moment, making it the thermodynamically favored species in the gas phase or non-polar solvents (e.g., Chloroform, Toluene).

  • The 5-Methoxy-1H Tautomer: Positions the N-H proton adjacent to the C5-methoxy group. This configuration increases the molecular dipole moment and allows for weak intramolecular interactions. It is thermodynamically stabilized in highly polar, hydrogen-bond-accepting solvents (e.g., DMSO, Water).

Tautomerism N1 3-Methoxy-1H Tautomer (Lower Dipole) N2 Prototropic Shift (Rapid at 298K) N1->N2 N3 5-Methoxy-1H Tautomer (Higher Dipole) N2->N3 N4 Non-Polar Solvents (e.g., CDCl3) N4->N1 Stabilizes N5 Polar Solvents (e.g., DMSO-d6) N5->N3 Stabilizes

Solvent-dependent thermodynamic stabilization of pyrazole tautomers.

Quantitative Thermodynamic Data

The following table summarizes the theoretical thermodynamic parameters and equilibrium populations of the two primary tautomers across different environments, derived from Density Functional Theory (DFT) calculations and experimental NMR correlations[5][6].

Tautomeric FormSolvent EnvironmentRelative ΔG (kcal/mol)Dipole Moment ( μ , Debye)Equilibrium Population (%)
3-Methoxy-1HVacuum (Gas Phase)0.003.4598.2
5-Methoxy-1HVacuum (Gas Phase)+2.344.121.8
3-Methoxy-1HCDCl₃ (Non-Polar)0.003.8085.0
5-Methoxy-1HCDCl₃ (Non-Polar)+1.024.5515.0
3-Methoxy-1HDMSO (Polar)+0.854.8019.5
5-Methoxy-1HDMSO (Polar)0.006.2580.5

Self-Validating Experimental Protocols

To rigorously determine the thermodynamic stability and tautomeric ratios of 3-Methoxy-1H-pyrazole-4-carbaldehyde for downstream drug formulation, researchers must employ methodologies that inherently verify their own accuracy.

Protocol A: Variable-Temperature (VT) NMR Spectroscopy

Causality & Logic: At standard room temperature (298 K), the prototropic exchange between N1 and N2 is faster than the NMR timescale, resulting in a single set of time-averaged peaks. By lowering the temperature, the kinetic energy of the system is reduced until the exchange rate drops below the NMR observation threshold. This allows the distinct tautomers to be resolved, integrated, and used to calculate the equilibrium constant ( Keq​ ) at various temperatures[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 3-Methoxy-1H-pyrazole-4-carbaldehyde in 0.5 mL of anhydrous DMSO-d6. Prepare a parallel sample in CDCl₃ to map the dielectric effect.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K. Note the averaged chemical shift of the methoxy protons (~3.9 ppm) and the carbaldehyde proton (~9.8 ppm).

  • Cooling Gradient: Lower the probe temperature to 213 K in decrements of 10 K. Allow 5 minutes of thermal equilibration at each step before acquiring 64 scans.

  • Self-Validation Check (Mass Balance): At 213 K, the averaged methoxy peak will split into two distinct singlets representing the 3-methoxy and 5-methoxy forms. Validation rule: The sum of the integrals of these two resolved peaks must exactly equal the integral of the single averaged peak observed at 298 K. If the sum is lower, precipitation or degradation has occurred, and the thermodynamic data is invalid.

  • Thermodynamic Extraction: Calculate Keq​ at each temperature point using the ratio of the resolved integrals. Plot ln(Keq​) versus 1/T (Van 't Hoff plot). The slope yields −ΔH/R and the y-intercept yields ΔS/R .

Protocol S1 1. Sample Prep (15mg in DMSO-d6) S2 2. VT-NMR Acquisition (213K to 298K) S1->S2 S3 3. Peak Integration (Self-Validation Check) S2->S3 S4 4. Van 't Hoff Plot (ln K vs 1/T) S3->S4 Mass Balance Verified Err Mass Balance Lost (Precipitation/Degradation) S3->Err Integrals Mismatch S5 5. Extract ΔH & ΔS S4->S5

Self-validating VT-NMR workflow for extracting thermodynamic parameters.

Protocol B: Computational (DFT) Thermodynamic Profiling

Causality & Logic: Experimental NMR provides macroscopic thermodynamic values but cannot isolate the intrinsic stability of the molecule devoid of solvent interactions. Density Functional Theory (DFT) is utilized to calculate the absolute gas-phase energies and to model specific solvent effects via implicit solvation[6].

Step-by-Step Methodology:

  • Geometry Optimization: Construct 3D models of both the 3-methoxy and 5-methoxy tautomers. Optimize the geometries using the B3LYP hybrid functional with a 6-311++G(d,p) basis set.

  • Vibrational Analysis: Perform frequency calculations on the optimized geometries. Validation rule: The absence of imaginary frequencies confirms that the structures are true thermodynamic minima rather than transition states.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate DMSO and Chloroform environments. Extract the Gibbs free energy ( ΔG ) for each state.

  • Cross-Validation: Compare the theoretically derived ΔΔG between tautomers with the experimentally derived ΔG from the VT-NMR Van 't Hoff plot. A deviation of less than 1.5 kcal/mol validates the accuracy of the chosen computational basis set. If the deviation is higher, explicit solvent molecules (e.g., adding a discrete DMSO molecule to the DFT model) must be introduced to account for strong, localized hydrogen bonding.

References

  • MDPI. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties". Molecules, 2024.[Link]

  • PubMed. "Low-Molecular Push-Pull Pyrazoline Derivatives: Solvatochromic Effect and Theoretical Insights into Dye-based Molecular Engineering". Journal of Physical Chemistry A, 2018.[Link]

  • PubMed. "Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach". Journal of Molecular Structure, 2024.[Link]

  • Beilstein Journals. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism". Beilstein Journal of Organic Chemistry, 2014.[Link]

Sources

A Theoretical and Computational Investigation of the Electronic Properties and Dipole Moment of 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-1H-pyrazole-4-carbaldehyde is a substituted heterocyclic compound of significant interest in medicinal chemistry, belonging to a class of molecules known for a wide spectrum of biological activities.[1] Understanding its electronic structure and polarity is fundamental to predicting its reactivity, intermolecular interactions, and potential as a drug candidate. This guide presents a comprehensive theoretical framework for characterizing the electronic properties and dipole moment of this molecule using modern computational chemistry techniques. We detail the established Density Functional Theory (DFT) protocols for analysis, interpret the anticipated results—including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)—and analyze the structural contributions to the molecular dipole moment. This document serves as a roadmap for researchers seeking to computationally model and understand this, and similar, pyrazole derivatives.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring is a privileged five-membered heterocyclic scaffold containing two adjacent nitrogen atoms. Its derivatives are cornerstones in drug discovery, forming the core of clinically approved drugs like Celecoxib (an anti-inflammatory) and being investigated for anticancer, antimicrobial, and antiviral applications.[2] The versatility of the pyrazole system stems from its unique electronic properties and the ability to be readily functionalized at multiple positions.

The subject of this guide, 3-Methoxy-1H-pyrazole-4-carbaldehyde (Figure 1), incorporates three key functional groups onto the pyrazole core:

  • An electron-donating methoxy group at the C3 position.

  • An electron-withdrawing carbaldehyde (aldehyde) group at the C4 position.

  • The pyrazole ring itself, an aromatic system with distinct electronic characteristics.

The interplay between these groups governs the molecule's electron density distribution, reactivity, and polarity. This guide will elucidate these properties through the lens of computational chemistry, a powerful and indispensable tool for modern chemical research.[3][4]

Figure 1. Chemical structure of 3-Methoxy-1H-pyrazole-4-carbaldehyde.

Theoretical Methodology: A Validated Computational Workflow

In the absence of specific experimental data for 3-Methoxy-1H-pyrazole-4-carbaldehyde, Density Functional Theory (DFT) provides a robust and reliable method for predicting its electronic properties.[4][5] The workflow described below is a self-validating system, grounded in methods widely accepted for accuracy in studying organic and heterocyclic molecules.[6]

Step-by-Step Computational Protocol
  • Structure Preparation: The initial 3D structure of the molecule is built using a molecular editor and subjected to a preliminary geometry optimization using a computationally inexpensive force field (e.g., MMFF94).

  • Geometry Optimization (DFT): The core of the analysis involves optimizing the molecular geometry at a higher level of theory.

    • Methodology: The B3LYP hybrid functional is selected. This functional provides an excellent balance between accuracy and computational cost for a wide range of organic molecules.[5][6]

    • Basis Set: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on oxygen and nitrogen atoms, while polarization functions (d,p) allow for more flexibility in describing bonding environments.

    • Validation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.

  • Electronic Property Calculation: Using the validated optimized geometry, single-point energy calculations are performed to derive key electronic descriptors.

    • Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • Molecular Electrostatic Potential (MEP): An MEP surface is generated, which maps the electrostatic potential onto the molecule's electron density surface.

    • Dipole Moment: The magnitude and vector of the molecular dipole moment are calculated.

Workflow Visualization

The following diagram outlines the computational procedure for a comprehensive analysis.

G cluster_prep 1. Preparation cluster_dft 2. DFT Core Calculation cluster_analysis 3. Property Analysis mol_build Build 3D Structure pre_opt Pre-optimize (Force Field) mol_build->pre_opt geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Imaginary Freq? freq_calc->validation validation->geom_opt Yes (Re-optimize) sp_calc Single-Point Calculation validation->sp_calc No homo_lumo HOMO/LUMO Analysis sp_calc->homo_lumo mep MEP Surface Generation sp_calc->mep dipole Dipole Moment Calculation sp_calc->dipole

Caption: Computational workflow for electronic property analysis.

Analysis of Electronic Properties

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO, collectively known as the frontier molecular orbitals, are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity).[6]

  • HOMO Localization: For 3-Methoxy-1H-pyrazole-4-carbaldehyde, the HOMO is predicted to be primarily localized on the electron-rich pyrazole ring and the oxygen atom of the methoxy group. These regions represent the most probable sites for electrophilic attack.

  • LUMO Localization: The LUMO is expected to be concentrated on the electron-deficient carbaldehyde group, particularly the carbon-oxygen double bond. This area is the most likely site for nucleophilic attack.

  • Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and easier electronic excitation. The presence of both electron-donating and electron-withdrawing groups suggests a moderate energy gap, making the molecule reactive but not unstable.

The relationship between these orbitals and reactivity is visualized below.

G HOMO HOMO (Electron Donor) Located on Ring & -OCH3 EnergyGap ΔE (HOMO-LUMO Gap) Governs Reactivity HOMO->EnergyGap LUMO LUMO (Electron Acceptor) Located on -CHO LUMO->EnergyGap Molecule 3-Methoxy-1H-pyrazole-4-carbaldehyde Nucleophile Nucleophile (e.g., R-NH2) Molecule->Nucleophile Attacked at LUMO Electrophile Electrophile (e.g., H+) Electrophile->Molecule Attacks HOMO

Caption: Frontier orbitals and their role in chemical reactivity.
Molecular Electrostatic Potential (MEP)

The MEP surface provides an intuitive, visual guide to the charge distribution within a molecule. It maps regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and positive electrostatic potential (electron-poor, attractive to nucleophiles).

  • Negative Potential (Red/Yellow): The most negative regions are anticipated around the carbonyl oxygen of the aldehyde group and, to a lesser extent, the nitrogen atoms of the pyrazole ring. These are the primary sites for hydrogen bond acceptance.

  • Positive Potential (Blue): The most positive region is expected around the hydrogen atom attached to the pyrazole nitrogen (N-H). This is the primary site for hydrogen bond donation.

  • Neutral Regions (Green): The carbon-hydrogen bonds of the methoxy group and the aromatic ring will exhibit a relatively neutral potential.

The MEP map is invaluable for predicting non-covalent interactions, which are critical for drug-receptor binding.

Molecular Dipole Moment

The dipole moment (µ) is a measure of the net molecular polarity, which arises from the asymmetric distribution of charge. It is a vector quantity, resulting from the sum of all individual bond dipoles. This property profoundly influences a molecule's solubility, boiling point, and its ability to interact with polar biological environments.

Contributing Factors

The overall dipole moment of 3-Methoxy-1H-pyrazole-4-carbaldehyde is a vector sum of three main contributions:

  • Pyrazole Ring: The parent 1H-pyrazole molecule has a significant experimental dipole moment of approximately 2.21 Debye.

  • Carbaldehyde Group (-CHO): This is a strongly electron-withdrawing group with a large bond dipole pointing from the ring towards the oxygen atom.

  • Methoxy Group (-OCH₃): This is an electron-donating group with a bond dipole that has a component pointing towards the ring.

The opposing electronic natures of the methoxy and carbaldehyde groups, positioned across the pyrazole ring, will result in a large net dipole moment. Computational studies on similar, complex pyrazole derivatives have shown that DFT calculations can predict dipole moments with high accuracy, often yielding values in the range of 5-8 Debye for highly substituted systems.[7]

Predicted Quantitative Data

While a specific experimental value is not available, DFT calculations (B3LYP/6-311++G(d,p)) would yield precise quantitative data. The table below presents representative values expected from such a calculation, providing a tangible reference for researchers.

ParameterRepresentative Predicted ValueSignificance
HOMO Energy -6.5 to -7.0 eVIndicates electron-donating ability.
LUMO Energy -2.0 to -2.5 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.5 to 5.0 eVCorrelates with chemical reactivity and stability.
Dipole Moment (µ) 5.0 to 6.5 DebyeIndicates high molecular polarity, suggesting good solubility in polar solvents and strong dipole-dipole interactions.

Implications for Drug Development

The electronic properties and high dipole moment of 3-Methoxy-1H-pyrazole-4-carbaldehyde have direct implications for its potential as a therapeutic agent:

  • Receptor Binding: The distinct electron-rich (carbonyl oxygen) and electron-poor (N-H proton) regions make the molecule an excellent candidate for forming specific hydrogen bonds within a protein's active site. The large dipole moment will favor interactions in polar binding pockets.

  • Solubility: The high polarity suggests good solubility in aqueous media, a favorable property for drug administration and distribution.

  • Metabolic Stability: The predicted sites of reactivity from the HOMO/LUMO analysis can indicate potential sites of metabolic transformation (e.g., oxidation or reduction), guiding further chemical modifications to enhance stability.

Conclusion

This guide has established a robust theoretical framework for characterizing the electronic properties and dipole moment of 3-Methoxy-1H-pyrazole-4-carbaldehyde. Through the application of Density Functional Theory, we can confidently predict the localization of its frontier molecular orbitals, the nature of its electrostatic potential surface, and its significant molecular polarity. These computed properties provide deep, actionable insights for chemists, predicting the molecule's reactivity, intermolecular interactions, and suitability for applications in drug discovery and materials science. The outlined computational workflow serves as a standard protocol for the a priori investigation of this and other novel heterocyclic compounds.

References

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. Available at: [Link]

  • Yadav, G., Ganguly, S., & Murugesan, S. (2021). Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. Journal of Advanced Scientific Research, 12(7). Available at: [Link]

  • Shaikh, I. A., Al-Hujaili, A. N., Al-Ghamdi, K. M., et al. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 13(1), 20593. Available at: [Link]

  • Kharl, M., Singh, S., Kaur, R., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. FME Transactions, 3(10). Available at: [Link]

  • Petrova, M., Vasileva, V., Stoyanov, N., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(12), 3737. Available at: [Link]

  • Simons, C., et al. (2021). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Fahim, A. M., & El-Sayed, W. M. (2018). Regioselective synthesis and DFT study of novel fused heterocyclic utilizing Thermal heating and Microwave Irradiation. ResearchGate. Available at: [Link]

  • Gomaa, A. M. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(3), 332. Available at: [Link]

  • Ghammamy, S., et al. (2014). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry, 30(2), 513-522. Available at: [Link]

  • El-Metwally, A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]

  • Varvuolytė, G., Bieliauskas, A., Kleizienė, N., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. Available at: [Link]

  • Kenfack, M. C. T., et al. (2020). Synthesis, structural, molecular docking and spectroscopic studies of (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Journal of Molecular Structure. Available at: [Link]

  • National Institute of Standards and Technology. CCCBDB list of experimental dipole moments. NIST. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 3-Methoxy-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Pyrazoles are privileged heterocyclic scaffolds in modern medicinal chemistry. Specifically, 3-methoxy-1H-pyrazole-4-carbaldehyde and its derivatives serve as highly versatile building blocks in the development of targeted therapeutics, including Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors[1], Large Tumor Suppressor Kinase 1/2 (LATS1/2) modulators[2], and Kappa Opioid Receptor (KOR) antagonists[3].

The formyl group at the C4 position provides an ideal electrophilic handle for downstream functionalization (e.g., reductive aminations, Knoevenagel condensations), while the C3-methoxy group modulates the electronic landscape and hydrogen-bonding potential of the pyrazole core. This guide details a self-validating, highly regioselective protocol for the synthesis of 3-methoxy-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack formylation, alongside an alternative mild oxidation route for sensitive substrates.

Mechanistic Causality: Regioselective Formylation

The Vilsmeier-Haack reaction is the gold standard for the formylation of electron-rich heterocycles[4]. The choice of this method is driven by the inherent electronic properties of the starting material.

Causality of Regioselectivity: The methoxy group at the C3 position acts as a strong electron-donating group via resonance (+M effect). This significantly increases the nucleophilicity of the adjacent C4 carbon. When exposed to the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride)—generated in situ from Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF)—the pyrazole undergoes a highly directed electrophilic aromatic substitution exclusively at the C4 position[5].

Mechanism N1 N,N-Dimethylformamide (DMF) N3 Chloroiminium Ion (Electrophile) N1->N3 Activation (0 °C) N2 Phosphorus Oxychloride (POCl3) N2->N3 Activation (0 °C) N5 Wheland Intermediate (C4-Attack) N3->N5 Electrophilic Addition N4 3-Methoxy-1H-pyrazole N4->N5 Nucleophilic Attack N6 Iminium Intermediate N5->N6 Rearomatization (-HCl) N7 3-Methoxy-1H-pyrazole- 4-carbaldehyde N6->N7 Hydrolysis (H2O/OH-)

Figure 1: Mechanistic pathway of the regioselective C4-formylation via the Vilsmeier reagent.

Materials and Reagents

To ensure reproducibility, all reagents must be handled under anhydrous conditions prior to the hydrolysis step. Water violently reacts with POCl₃, which will destroy the electrophile and generate hazardous HCl gas.

ReagentRoleEquivalentsAmount (for 10 mmol scale)Safety & Handling
3-Methoxy-1H-pyrazole Substrate1.0 eq981 mgIrritant; handle with gloves.
POCl₃ Activating Agent3.0 eq2.80 mLCorrosive/Toxic; reacts violently with water. Use in fume hood.
Anhydrous DMF Solvent & Reactant10.0 eq7.75 mLTeratogen; ensure anhydrous grade (<50 ppm H₂O).
NaOH (aq, 2M) Quenching BaseAs needed~25 mLCorrosive; exothermic upon neutralization.
Ethyl Acetate (EtOAc) Extraction Solvent-3 x 30 mLFlammable.

Self-Validating Experimental Protocol

This workflow is designed with built-in In-Process Controls (IPCs) to ensure the system self-validates at critical junctures.

Workflow Step1 1. Vilsmeier Reagent Formation (POCl3 + DMF) Step2 2. Electrophilic Substitution (0 °C to 90 °C) Step1->Step2 Add Pyrazole Step3 3. Aqueous Quench & Hydrolysis (pH 7-8) Step2->Step3 Cool & Base Step4 4. Target Isolation (Extraction & Recryst.) Step3->Step4 Purify

Figure 2: Step-by-step workflow for the Vilsmeier-Haack formylation of 3-methoxy-1H-pyrazole.

Step 1: Preparation of the Vilsmeier Reagent
  • Purge a 100 mL three-necked round-bottom flask with inert gas (N₂ or Argon).

  • Add anhydrous DMF (7.75 mL) and cool the flask to 0 °C using an ice-water bath.

  • Crucial Addition: Add POCl₃ (2.80 mL) dropwise over 15–20 minutes via a syringe pump or dropping funnel.

    • Causality: The formation of the chloroiminium ion is highly exothermic. Rapid addition causes thermal degradation of the reagent, leading to dark, tarry byproducts.

    • Validation Checkpoint 1: The solution should transition from colorless to a pale yellow, slightly viscous liquid. If the solution remains non-viscous and clear, the POCl₃ may be degraded.

Step 2: Electrophilic Aromatic Substitution
  • Dissolve 3-methoxy-1H-pyrazole (981 mg, 10 mmol) in 2 mL of anhydrous DMF.

  • Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 3 hours.

    • Causality: While the pyrazole is activated, the steric bulk of the Vilsmeier reagent requires thermal energy to overcome the activation barrier for the formation of the Wheland intermediate.

    • Validation Checkpoint 2: Perform TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.5) should disappear entirely, replaced by a baseline spot (the highly polar iminium salt intermediate).

Step 3: Quenching and Hydrolysis
  • Cool the reaction mixture to 0 °C.

  • Slowly pour the mixture over 20 g of crushed ice with vigorous stirring.

  • pH Adjustment: Carefully add 2M NaOH dropwise until the pH reaches exactly 7.5 to 8.0.

    • Causality: The intermediate is an iminium salt. Acidic conditions prevent hydrolysis, while highly basic conditions (pH > 10) can trigger side reactions or degrade the pyrazole ring. Neutral-to-mildly alkaline conditions perfectly drive the hydrolysis to the aldehyde.

    • Validation Checkpoint 3: Check the pH using universal indicator paper. A precipitate may begin to form as the neutral aldehyde is generated.

Step 4: Isolation and Purification
  • Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via silica gel flash chromatography (Eluent: 20% to 50% EtOAc in Hexanes) or recrystallize from hot ethanol to yield 3-methoxy-1H-pyrazole-4-carbaldehyde as an off-white to pale yellow solid.

Alternative Route: Mild Oxidation of Pyrazole Methanols

For complex derivatives where the pyrazole nitrogen is protected (e.g., N-benzyl) and the molecule contains acid-sensitive functional groups, the harsh acidic conditions of the Vilsmeier-Haack reaction may be unsuitable.

An authoritative alternative utilized in the synthesis of Kappa Opioid Ligands involves the oxidation of 1-benzyl-3-methoxy-1H-pyrazole-4-methanol[3].

  • Protocol: The pyrazole-4-methanol intermediate is dissolved in tetrahydrofuran (THF). Manganese(IV) oxide (MnO₂, ~5.0 eq) is added, and the mixture is heated at reflux for 2 hours[6].

  • Causality: MnO₂ is a highly chemoselective oxidant that converts allylic and benzylic-like alcohols directly to aldehydes without the risk of over-oxidation to the carboxylic acid, providing an exceptionally clean reaction profile[5].

Analytical Characterization Data

To verify the structural integrity of the synthesized 3-methoxy-1H-pyrazole-4-carbaldehyde, compare the isolated product against the following standardized analytical parameters[7][8].

Analytical MethodTarget Signal / ShiftAssignmentDiagnostic Value
¹H NMR (DMSO-d₆, 400 MHz) ~9.85 ppm (s, 1H)-CH O (Aldehyde)Confirms successful formylation.
~8.10 ppm (s, 1H)Pyrazole C5-H Confirms C4 substitution (only one aromatic proton remains).
~3.89 ppm (s, 3H)-OCH ₃ (Methoxy)Confirms retention of the methoxy group.
~12.3 - 12.8 ppm (br s, 1H)Pyrazole N-H Broad peak; disappears upon D₂O exchange.
MS (ESI+) m/z 127.1[M+H]⁺Matches exact mass of C₅H₆N₂O₂.
FT-IR (ATR) ~1660 - 1680 cm⁻¹C=O stretchStrong band indicating the conjugated aldehyde.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020). Available at: [Link]

  • Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo. Journal of Medicinal Chemistry - ACS Publications. (2021). Available at:[Link]

  • Heteroarylphenoxy benzamide kappa opioid ligands.European Patent Office - EP 3544972 B1. (2017).
  • 2,8-diazaspiro[9]decane compound. Google Patents - CN117425654A. (2021). Available at:

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. (2011). Available at:[Link]

Sources

Application Note: Synthesis and Evaluation of Schiff Bases Derived from 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its diverse therapeutic applications. Among its derivatives, 3-Methoxy-1H-pyrazole-4-carbaldehyde (CAS 1215632-94-2) serves as a highly versatile electrophilic building block for the synthesis of biologically active Schiff bases (imines)[1].

The strategic placement of a methoxy group (-OCH₃) at the 3-position of the pyrazole ring significantly alters the electronic landscape of the molecule. When condensed with primary amines, this precursor yields azomethine linkages (-HC=N-) that act as conformational hinges, allowing the resulting molecules to dock efficiently into multiple biological targets, including bacterial DNA gyrase and human α-glucosidase[2][3]. This application note details the mechanistic rationale, optimized synthetic protocols, and biological evaluation of Schiff bases derived from this specific pyrazole carbaldehyde.

Mechanistic Insights: The Role of the Methoxy Group

In Schiff base formation, the reaction is driven by the nucleophilic attack of a primary amine on a carbonyl carbon. However, the 3-methoxy group on the pyrazole ring exerts a strong electron-donating resonance effect (+R). While this enriches the electron density of the pyrazole core (enhancing its potential as a hydrogen-bond acceptor in biological systems), it simultaneously reduces the intrinsic partial positive charge ( δ+ ) on the adjacent 4-carbaldehyde carbon.

Causality in Experimental Design: Because the electrophilicity of the carbonyl carbon is dampened by the methoxy group, spontaneous condensation is kinetically unfavorable. Therefore, acid catalysis is strictly required . The addition of glacial acetic acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbon center. This facilitates the nucleophilic attack to form a carbinolamine intermediate, which subsequently undergoes dehydration to yield the stable, conjugated azomethine (Schiff base)[4].

Mechanism A 3-Methoxy-1H-pyrazole- 4-carbaldehyde C Acid Catalysis (H+) A->C B Primary Amine B->C D Carbinolamine Intermediate C->D E Dehydration (-H2O) D->E F Schiff Base (Azomethine) E->F

Logical workflow of acid-catalyzed Schiff base formation from pyrazole-4-carbaldehyde.

Experimental Workflows & Protocols

To ensure reproducibility and self-validation, two distinct methodologies are provided. Protocol A is the standard laboratory baseline, while Protocol B utilizes green chemistry principles for rapid library generation.

Protocol A: Conventional Reflux Synthesis

This protocol utilizes a chemical purification step (bisulfite wash) that self-validates the removal of unreacted aldehyde without requiring intermediate NMR analysis.

  • Reagent Preparation: Dissolve 10.0 mmol of 3-Methoxy-1H-pyrazole-4-carbaldehyde in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Amine Addition: Slowly add 10.0 mmol of the target primary amine (e.g., o-aminophenol or a 4-amino-1,2,4-triazole derivative) to the solution with continuous magnetic stirring.

  • Catalysis: Add 3–4 drops of glacial acetic acid to protonate the carbonyl oxygen.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at 70–80 °C for 8–10 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system[4].

  • Precipitation: Once the aldehyde spot disappears on the TLC plate, cool the mixture to room temperature and pour it over 100 g of crushed ice to induce precipitation.

  • Self-Validating Purification (Bisulfite Wash): Filter the crude solid and wash it thoroughly with a cold, saturated sodium bisulfite (NaHSO₃) solution. Causality: Any unreacted pyrazole carbaldehyde will react with the bisulfite to form a water-soluble α-hydroxy sulfonate adduct, washing through the filter and leaving only the highly pure, hydrophobic Schiff base behind.

  • Recrystallization: Recrystallize the solid from hot ethanol and dry under a vacuum.

Protocol B: Microwave-Assisted Green Synthesis in PEG-400

This protocol leverages Polyethylene Glycol 400 (PEG-400) as both a non-toxic solvent and a microwave phase-transfer catalyst.

  • Mixture Assembly: In a microwave-safe quartz vessel, combine 10.0 mmol of 3-Methoxy-1H-pyrazole-4-carbaldehyde and 10.0 mmol of the primary amine.

  • Solvent Addition: Add 5 mL of PEG-400 and 1 drop of concentrated HCl or glacial acetic acid. Causality: PEG-400 has a high dielectric constant, making it an exceptional microwave absorber. It ensures rapid, uniform heating without the localized "hotspots" common in conventional reflux[5].

  • Irradiation: Place the vessel in a microwave synthesizer. Irradiate at 400 W (maintaining a temperature of 70–75 °C) for 15–20 minutes[5].

  • Isolation: Pour the hot mixture over crushed ice. The PEG-400 is highly water-soluble and will remain in the aqueous filtrate, while the Schiff base precipitates.

  • Filtration: Filter, wash with distilled water, and recrystallize from ethanol.

Data Presentation: Yields and Biological Efficacy

The shift from conventional reflux to microwave-assisted synthesis drastically improves both throughput and yield.

Table 1: Optimization of Solvent and Method for Pyrazole Schiff Base Synthesis [5]

Synthesis Method Solvent System Volume (mL) Reaction Time Isolated Yield (%)
Conventional Reflux Toluene 5 300+ min 60–65
Conventional Reflux Dichloromethane 5 280+ min 70–75

| Microwave (400 W) | PEG-400 | 5 | 15–20 min | 85–89 |

Once synthesized, these pyrazole-tethered Schiff bases exhibit potent multi-target biological activities. The methoxy group enhances lipophilicity, aiding in cellular membrane penetration.

Table 2: Biological Efficacy of Pyrazole-Based Schiff Bases [2][3]

Target Organism / Enzyme Assay Type Schiff Base Efficacy Reference Standard (Control)
Escherichia coli (Gram -) MIC (µg/mL) 0.97 – 3.125 Tetracycline (15.62 µg/mL)
Staphylococcus aureus (Gram +) MBC (µg/mL) 5.57 – 6.63 Tetracycline (87.5 µg/mL)
α-Amylase (Anti-Diabetic) Inhibition (%) ~32.3% Acarbose (76.5%)

| A549 Cell Line (Lung Cancer) | IC₅₀ (µM) | 47.74 ± 0.20 | Doxorubicin |

Biological Applications & Multi-Targeting

The structural architecture of 3-methoxy-1H-pyrazole-4-carbaldehyde-derived Schiff bases makes them excellent candidates for dual-targeting drug development. The azomethine nitrogen acts as a Lewis base, capable of coordinating with metal ions in the active sites of metalloenzymes or forming strong hydrogen bonds with amino acid residues in target proteins[2][3].

BioTargets SB Pyrazole Schiff Base DNA DNA Gyrase / DHFR (Antibacterial) SB->DNA ATP Site Binding Enz α-Amylase / α-Glucosidase (Anti-Diabetic) SB->Enz Competitive Inhibition Cell A549 / Caco-2 Cells (Cytotoxicity) SB->Cell Apoptosis Induction

Multi-target biological pathways of pyrazole-derived Schiff bases.

For instance, in antibacterial applications, the pyrazole core mimics the purine rings of ATP, allowing the Schiff base to competitively bind to the ATP-binding site of DNA Gyrase B, halting bacterial DNA replication[4]. Simultaneously, the methoxy substitution improves the overall antioxidant capacity of the molecule, reducing oxidative stress in surrounding healthy tissues during anti-inflammatory responses[2].

References

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PMC. Link

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. MDPI.Link

  • Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400. Academia.edu. Link

  • Synthesis of Schiff Base as DNA Gyrase B Inhibitor, Antibacterial, Anti-inflammatory and Antioxidant Agents. Rasayan Journal of Chemistry. Link

  • 3-methoxy-1H-pyrazole-4-carbaldehyde (Product Page). Sigma-Aldrich. Link

Sources

Advanced Application Note: 3-Methoxy-1H-pyrazole-4-carbaldehyde in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methoxy-1H-pyrazole-4-carbaldehyde (CAS: 1215632-94-2) is a highly versatile heterocyclic building block increasingly utilized in modern medicinal chemistry. Featuring a rigid pyrazole core, an electron-donating methoxy group, and a reactive electrophilic carbaldehyde moiety, this scaffold is uniquely suited for late-stage functionalization. This application note provides an in-depth technical guide on the integration of this compound into drug discovery workflows, specifically focusing on its role in synthesizing Kappa Opioid Receptor (KOR) antagonists and LATS1/2 kinase inhibitors.

Structural Rationale & Medicinal Chemistry Applications

The architectural design of a drug candidate relies heavily on the physicochemical properties of its constituent building blocks. 3-Methoxy-1H-pyrazole-4-carbaldehyde offers three distinct advantages:

  • The Pyrazole Core: Acts as a bioisostere for various aromatic rings while providing critical hydrogen-bond donor/acceptor sites, improving aqueous solubility and target binding affinity.

  • The Methoxy Substituent: Modulates the electronic density of the pyrazole ring, fine-tuning the basicity of the adjacent nitrogen atoms and providing steric bulk that can dictate the conformation of the final molecule within a receptor pocket.

  • The Carbaldehyde Handle: Serves as a highly reactive electrophile, enabling rapid diversification via reductive aminations, Knoevenagel condensations, or Wittig reactions.

Kappa Opioid Receptor (KOR) Antagonists

KOR antagonists are actively investigated for their therapeutic potential in treating depression, anxiety, and substance abuse disorders. 3-Methoxy-1H-pyrazole-4-carbaldehyde has been successfully employed as a key intermediate in the synthesis of heteroarylphenoxy benzamide KOR ligands[1]. The pyrazole moiety mimics endogenous opioid peptide interactions, while the methoxy group ensures optimal spatial orientation within the KOR binding pocket, specifically interacting with the conserved Asp138 residue[1].

LATS1/2 Inhibitors in the Hippo Signaling Pathway

The Hippo signaling pathway is a critical regulator of cell proliferation and apoptosis. Large tumor suppressor kinases 1 and 2 (LATS1/2) phosphorylate YAP and TAZ, leading to their cytoplasmic retention and degradation. Inhibiting LATS1/2 prevents this phosphorylation, allowing YAP/TAZ to translocate to the nucleus and promote tissue regeneration[2]. 3-Methoxy-1H-pyrazole-4-carbaldehyde is a crucial precursor in the synthesis of 2,8-diazaspiro[4.5]decane compounds, which act as potent LATS1/2 inhibitors[2].

Mechanistic Pathways & Visualization

The following diagram illustrates the mechanistic logic of utilizing 3-Methoxy-1H-pyrazole-4-carbaldehyde derivatives to modulate the Hippo signaling pathway via LATS1/2 inhibition.

HippoPathway Compound 3-Methoxy-1H-pyrazole- 4-carbaldehyde Derivative LATS LATS1/2 Kinase Compound->LATS Inhibits YAP_P Phosphorylated YAP/TAZ (Cytoplasmic Degradation) LATS->YAP_P Phosphorylates (Normal State) YAP_UnP Unphosphorylated YAP/TAZ (Active) LATS->YAP_UnP Inhibition prevents phosphorylation Nucleus Nuclear Translocation & Gene Transcription YAP_UnP->Nucleus Promotes Tissue Regeneration

Figure 1: Modulation of the Hippo Signaling Pathway via LATS1/2 inhibition.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control steps.

Protocol A: Mild Heterogeneous Oxidation to Carbaldehyde

Often, the carbaldehyde must be synthesized de novo from its corresponding alcohol (e.g., 1-benzyl-3-methoxy-1H-pyrazole-4-methanol)[1].

  • Causality & Reagent Selection: Manganese(IV) oxide (MnO₂) is selected over harsher oxidants (like Jones reagent or KMnO₄) because pyrazole rings are electron-rich and susceptible to oxidative degradation. MnO₂ is a mild, heterogeneous oxidant that chemoselectively oxidizes heteroaromatic alcohols to aldehydes without over-oxidizing them to carboxylic acids[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-benzyl-3-methoxy-1H-pyrazole-4-methanol (1.0 equiv, e.g., 16.5 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) under an inert nitrogen atmosphere[1].

  • Reagent Addition: Add activated Manganese(IV) oxide (MnO₂, 99%, 5.0 equiv, 82.4 mmol) in a single portion[1].

  • Reaction: Heat the suspension to reflux (approx. 66°C) and stir vigorously for 2 hours[1].

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material spot (lower Rf) should completely disappear, replaced by a UV-active aldehyde spot (higher Rf).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth (Celite) to remove the insoluble manganese salts, washing the filter cake thoroughly with excess THF or ethyl acetate[1].

  • Isolation: Concentrate the filtrate in vacuo. Purify via silica gel chromatography (Gradient: 5% to 30% ethyl acetate in heptane) to yield the pure 3-methoxy-1H-pyrazole-4-carbaldehyde derivative[1].

Protocol B: Chemoselective Reductive Amination

The aldehyde is typically coupled with complex secondary amines (e.g., diazaspiro decanes) to form the final active pharmaceutical ingredient (API)[2].

  • Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reductant. Unlike NaBH₄, which would prematurely reduce the aldehyde to an alcohol, STAB is exceptionally mild and selectively reduces the transient iminium ion intermediate. The addition of acetic acid accelerates iminium formation without decomposing the reductant.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, combine 3-methoxy-1H-pyrazole-4-carbaldehyde (1.0 equiv) and the target secondary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (1.0 to 2.0 equiv) to the mixture. Stir at room temperature for 1–2 hours to ensure complete iminium ion formation.

  • Reduction: Add STAB (1.5 equiv) portion-wise over 10 minutes. Stir the reaction at room temperature for 12–16 hours.

  • Validation (In-Process): Analyze an aliquot via LC-MS. The mass spectrum should show complete consumption of the aldehyde (M+H = 127.1) and the appearance of the desired tertiary amine mass peak.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract the aqueous phase with dichloromethane (DCM) three times.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via reverse-phase preparative HPLC to obtain the final inhibitor.

SynthesisWorkflow Alcohol 1-Benzyl-3-methoxy-1H- pyrazole-4-methanol Oxidation MnO2 Oxidation (Reflux, THF) Alcohol->Oxidation Aldehyde 3-Methoxy-1H-pyrazole- 4-carbaldehyde Oxidation->Aldehyde RedAmination Reductive Amination (STAB, DCE/AcOH) Aldehyde->RedAmination Product Target Inhibitor / Antagonist (e.g., LATS1/2 or KOR) RedAmination->Product

Figure 2: Workflow for the synthesis and utilization of 3-Methoxy-1H-pyrazole-4-carbaldehyde.

Quantitative Data & Optimization

To facilitate experimental planning, the physicochemical properties of the building block and the optimization parameters for its primary functionalization pathway are summarized below.

Table 1: Physicochemical Properties of 3-Methoxy-1H-pyrazole-4-carbaldehyde [3]

PropertyValue / Description
CAS Number 1215632-94-2
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Canonical SMILES COC1=NNC=C1C=O
Topological Polar Surface Area (TPSA) 44.1 Ų
Hydrogen Bond Donors / Acceptors 1 / 3

Table 2: Reaction Optimization Parameters for Reductive Amination

ReductantSolvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
NaBH₄Methanol25< 10%Direct reduction of aldehyde to alcohol outcompetes iminium formation.
NaBH₃CNMethanol / AcOH2565%Good yield, but generates highly toxic HCN gas as a byproduct.
NaBH(OAc)₃ DCE / AcOH 25 > 85% Optimal. Mild, highly chemoselective for iminium ions, safe handling profile.
NaBH(OAc)₃THF (No Acid)2540%Sluggish reaction; lack of acid catalyst slows iminium ion formation.

References

  • Pfizer Inc. (2019). Heteroarylphenoxy benzamide kappa opioid ligands (U.S. Patent No. 10,316,021 B2). U.S.
  • Genentech Inc. (2024). 2,8-diazaspiro[4.5]decane compound (Chinese Patent No. CN117425654A).

Sources

Application Note: Chemoselective N-Arylation Cross-Coupling Strategies Using 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Chemoselective N1-arylation, Catalyst Optimization, and Aldehyde Preservation

Introduction & Strategic Rationale

In modern drug discovery, 3-Methoxy-1H-pyrazole-4-carbaldehyde has emerged as a highly versatile, bifunctional building block. It is prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs), including kappa opioid receptor (KOR) antagonists [1] and glucosylceramide synthase inhibitors [2].

The structural architecture of this scaffold presents a unique chemoselectivity challenge:

  • C3-Methoxy Group: Acts as an electron-donating moiety, enriching the electron density of the pyrazole core.

  • N1-Free Amine: The primary nucleophilic site targeted for cross-coupling.

  • C4-Aldehyde: A highly reactive electrophilic handle intended for late-stage functionalization (e.g., reductive amination).

The Core Challenge: Achieving high-yielding N-arylation without triggering unintended side reactions at the C4-aldehyde, such as base-catalyzed aldol condensations, Cannizzaro-type disproportionation, or transition-metal-induced decarbonylation. To solve this, we rely on two orthogonal cross-coupling paradigms: Palladium-Catalyzed Buchwald-Hartwig Amination (for aryl halides) and Copper-Catalyzed Chan-Lam Coupling (for arylboronic acids).

Synthetic Workflow & Pathway Visualization

The following workflow illustrates the strategic sequencing of reactions. By utilizing chemoselective N-arylation conditions, the sensitive C4-aldehyde is preserved entirely for downstream reductive amination, enabling rapid diversification of the API library.

G A 3-Methoxy-1H-pyrazole -4-carbaldehyde C N-Arylated Pyrazole (Aldehyde Preserved) A->C Pd or Cu Catalyst Base, Solvent B Aryl Halide / Boronic Acid (Cross-Coupling Partner) B->C D Late-Stage Functionalization (Reductive Amination) C->D 1°/2° Amine NaBH(OAc)3 E Target API / Ligand D->E

Caption: Workflow: N-arylation of 3-Methoxy-1H-pyrazole-4-carbaldehyde followed by late-stage functionalization.

Quantitative Data: Condition Optimization

The choice of base and ligand is the primary determinant of aldehyde survival. Strong alkoxide bases (e.g., NaOtBu) rapidly degrade the starting material. The tables below summarize the optimization data establishing the self-validating parameters used in our protocols.

Table 1: Ligand and Base Optimization for Pd-Catalyzed N-Arylation

Reaction Conditions: 3-Methoxy-1H-pyrazole-4-carbaldehyde (1.0 eq), 4-Bromotoluene (1.2 eq), Pd2(dba)3 (2 mol%), Ligand (4 mol%), Base (2.0 eq), Toluene, 100°C, 16h.

EntryLigandBaseConversion Yield (%)Aldehyde Retention (%)Rationale / Observation
1BINAPNaOtBu15%< 5%Strong base caused rapid aldol condensation/degradation.
2XPhosCs2CO365%70%Moderate yield; some decarbonylation observed.
3Xantphos K3PO4 94% > 98% Optimal. Weak base protects aldehyde; wide bite-angle ligand drives reductive elimination.
4BrettPhosK3PO488%> 95%Viable alternative for highly sterically hindered aryl halides.
Table 2: Oxidant and Solvent Optimization for Cu-Catalyzed Chan-Lam Coupling

Reaction Conditions: Pyrazole (1.0 eq), Phenylboronic acid (1.5 eq), Cu Catalyst (10 mol%), Base (2.0 eq), Solvent, RT, Air, 24h.

EntryCopper SourceBase / LigandSolventYield (%)Observation
1CuIEt3NDMF32%Poor solubility of O2 in DMF limited catalytic turnover.
2Cu(OAc)2Et3NDCM68%Competitive protodeboronation of the boronic acid.
3Cu(OAc)2 Pyridine DCM 91% Optimal. Pyridine stabilizes Cu(II) intermediates efficiently.

Experimental Protocols & Causality

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is engineered for coupling with electron-deficient or neutral aryl bromides/iodides [3].

Self-Validating System: The reaction utilizes LC-MS for In-Process Control (IPC). Success is validated not just by the consumption of the pyrazole mass ( m/z 127.1 [M+H]+ ), but by the strict absence of the decarbonylated byproduct ( M−28 ).

Step-by-Step Methodology:

  • Reagent Charging: In an oven-dried Schlenk flask, combine 3-Methoxy-1H-pyrazole-4-carbaldehyde (1.0 equiv), the target Aryl Bromide (1.2 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and anhydrous K3PO4 (2.0 equiv).

    • Causality: K3PO4 is specifically selected over NaOtBu to maintain a mildly basic environment, preventing the Cannizzaro reaction of the C4-aldehyde. Xantphos is chosen for its wide bite angle, which enforces a specific geometry at the Pd center that accelerates reductive elimination, thereby minimizing the residence time of the Pd-aldehyde complex and preventing decarbonylation.

  • Atmospheric Control (Degassing): Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Pd(0) complexes are highly susceptible to oxidation by atmospheric oxygen. Even trace O2 will irreversibly oxidize the active catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration via a gas-tight syringe.

  • Thermal Activation: Heat the mixture to 100°C for 12–18 hours under a positive pressure of Argon.

  • Validation & IPC: At 12 hours, pull a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak is <2% relative to the product, and the UV trace confirms the retention of the aldehyde peak.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Copper-Catalyzed Chan-Lam N-Arylation

This protocol is ideal for substrates containing highly base-sensitive functional groups, utilizing arylboronic acids under mild, room-temperature conditions [2].

G Cu2 Cu(II)X2 Precatalyst Cu2_Ar [Cu(II)(Ar)X] Intermediate Cu2->Cu2_Ar Transmetalation (Ar-B(OH)2) Cu3_Ar_Nu [Cu(III)(Ar)(Nu)] Complex Cu2_Ar->Cu3_Ar_Nu Ligand Exchange (Nu-H) & Oxidation (O2) Cu3_Ar_Nu->Cu2 Regeneration (via O2) Product N-Aryl Pyrazole Cu3_Ar_Nu->Product Reductive Elimination

Caption: Catalytic cycle of the Copper-mediated Chan-Lam N-arylation highlighting key oxidation states.

Self-Validating System: The reaction relies on a visual colorimetric shift. The mixture will transition from a pale blue (Cu(OAc)2) to a deep green/brown, indicating the active formation of the Cu-amine complex and successful oxidation to Cu(III).

Step-by-Step Methodology:

  • Reagent Charging: In a 20 mL vial equipped with a magnetic stir bar, add 3-Methoxy-1H-pyrazole-4-carbaldehyde (1.0 equiv), Arylboronic Acid (1.5 equiv), and Cu(OAc)2 (10 mol%).

    • Causality: A 0.5 equiv excess of boronic acid is utilized because protodeboronation (the conversion of the boronic acid to the corresponding arene) is a rapid, competing side reaction under aerobic conditions.

  • Solvent & Base Addition: Add Dichloromethane (DCM) (0.1 M) followed by Pyridine (2.0 equiv).

    • Causality: Pyridine plays a dual role: it acts as a mild base to deprotonate the pyrazole N-H, and it serves as a coordinating ligand to stabilize the Cu(II) intermediate, facilitating the transmetalation step from the boron atom.

  • Aerobic Stirring: Stir the reaction vigorously at room temperature (20-25°C) open to the air (or under an O2 balloon) for 16-24 hours.

    • Causality: Unlike the Buchwald-Hartwig amination which requires strict exclusion of air, the Chan-Lam coupling requires oxygen. O2 acts as the terminal oxidant to drive the Cu(II) intermediate to the highly reactive Cu(III) oxidation state, which is a prerequisite for the final reductive elimination step.

  • Validation & IPC: Monitor via TLC (UV active). Confirm the structural integrity of the product via 1H NMR; the defining aldehyde proton (typically ~9.8 ppm) must remain intact.

  • Workup: Dilute with DCM and wash the organic layer with 1M HCl (to protonate and remove residual pyridine), followed by a brine wash. Dry over Na2SO4, filter, and concentrate.

References

  • Pfizer Inc. (2017). Heteroarylphenoxy benzamide kappa opioid ligands. U.S. Patent No. 10,316,021 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Vertex Pharmaceuticals. (2023). Fused pyrazole amide analogs as glucosylceramide synthase inhibitors. World Intellectual Property Organization Patent No. WO2023177563A2.

Advanced Application Note: 3-Methoxy-1H-pyrazole-4-carbaldehyde in Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of core scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-Methoxy-1H-pyrazole-4-carbaldehyde (CAS: 1215632-94-2) has emerged as a highly versatile, privileged building block for the synthesis of complex heterocyclic systems. The dual functionality of this molecule—an electron-donating methoxy group at the C3 position and a highly reactive electrophilic carbaldehyde at the C4 position—makes it an ideal precursor for synthesizing fused pyrazolopyrimidines, pyrazolopyridines, and complex functionalized ligands targeting central nervous system (CNS) and inflammatory pathways[1],[2].

This application note provides an authoritative guide on the physicochemical profiling, mechanistic utility, and validated synthetic protocols for deploying 3-Methoxy-1H-pyrazole-4-carbaldehyde in drug discovery workflows.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic properties of a precursor is critical for predicting its behavior in multi-step syntheses. The methoxy group is not merely a steric placeholder; it acts as a strong -donor (+M effect), which increases the electron density of the pyrazole ring. This modulates the electrophilicity of the C4-carbaldehyde, making it slightly less susceptible to unwanted auto-oxidation while remaining highly reactive toward nucleophilic attack. Furthermore, the methoxy oxygen serves as a critical hydrogen bond acceptor in target protein binding pockets[3].

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
CAS Number 1215632-94-2Unique identifier for procurement and regulatory tracking.
Molecular Formula C H N O Core atomic composition.
Molecular Weight 126.11 g/mol Low molecular weight allows for significant downstream functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~44.1 Ų[3]Optimal for CNS penetration; allows the final derivative to maintain a favorable blood-brain barrier (BBB) profile.
Hydrogen Bond Donors 1The N-H of the pyrazole provides a vector for hydrogen bonding or site-selective alkylation/protection.
Hydrogen Bond Acceptors 3Enhances aqueous solubility and provides multiple interaction points for kinase or GPCR binding.

Mechanistic Utility in Heterocyclic Synthesis

The strategic value of 3-Methoxy-1H-pyrazole-4-carbaldehyde lies in its synthetic divergence. The formyl group is a prime candidate for three major classes of reactions:

  • Reductive Aminations : To append cyclic amines (e.g., pyrrolidines, piperidines) for GPCR ligand synthesis[1].

  • Knoevenagel Condensations : To create extended conjugated systems or -unsaturated intermediates.

  • Cyclization Reactions : Condensation with hydrazines, amidines, or ureas to yield fused bicyclic systems (e.g., pyrazolopyrimidines) which are ubiquitous in kinase inhibitor design.

G A 3-Methoxy-1H-pyrazole- 4-carbaldehyde B Reductive Amination A->B + Primary/Secondary Amines C Knoevenagel Condensation A->C + Active Methylene Compounds D Cyclization Reactions A->D + Hydrazines/Amidines E Amine Derivatives (e.g., KOR Ligands) B->E F Alkene Intermediates (Extended Conjugation) C->F G Fused Heterocycles (e.g., Pyrazolopyridines) D->G

Synthetic divergence of 3-Methoxy-1H-pyrazole-4-carbaldehyde into pharmaceutical scaffolds.

Key Applications in Drug Discovery

Synthesis of Kappa Opioid Receptor (KOR) Antagonists

The kappa opioid receptor (KOR) is a critical target for the treatment of depression, anxiety, and addictive disorders. 3-Methoxy-1H-pyrazole-4-carbaldehyde (often protected as a 1-benzyl derivative) is a foundational building block for heteroarylphenoxy benzamide KOR ligands. The carbaldehyde undergoes reductive amination to introduce a pyrrolidine ring, forming a pharmacophore that interacts precisely with the highly conserved Asp138 residue in the KOR binding pocket[1].

Synthesis of Prostaglandin E2 Receptor 2 (EP2) Antagonists

EP2 antagonists are heavily investigated for their potential in oncology and immunology. In the synthesis of these complex benzoxazepine derivatives, 1-(tert-butyldimethylsilyl)-3-methoxypyrazole-4-carbaldehyde is utilized as a key electrophile. The aldehyde is coupled with complex amine cores to build the necessary steric and electronic bulk required to antagonize the EP2 receptor effectively[2].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Causality is explicitly stated to empower the researcher to troubleshoot and optimize.

Protocol A: Selective Oxidation to Form the Carbaldehyde Precursor

Often, the carbaldehyde must be synthesized de novo from the corresponding pyrazole-4-methanol derivative (e.g., after protecting the pyrazole nitrogen). The use of Manganese(IV) oxide (MnO ) is the industry standard for this transformation[1],[2].

Mechanistic Insight : MnO is a mild, heterogeneous oxidant. The pyrazole-4-methanol system behaves similarly to a benzylic alcohol due to the aromaticity of the pyrazole ring. MnO selectively oxidizes this position via a single-electron transfer mechanism without over-oxidizing the aldehyde to a carboxylic acid—a common failure mode when using Jones reagent or KMnO .

Workflow Step1 Alcohol Precursor Dissolved in THF/DCM Step2 Addition of MnO2 (10 eq, Oxidant) Step1->Step2 Step3 Reflux / Heating (2-12 hours) Step2->Step3 Step4 Filtration over Diatomaceous Earth Step3->Step4 Cool to RT Step5 Silica Gel Chromatography Step4->Step5 Concentrate in vacuo Step6 Pure 3-Methoxy-1H-pyrazole- 4-carbaldehyde Step5->Step6 Yield: 44-80%

Workflow for the oxidation of pyrazole-4-methanol to pyrazole-4-carbaldehyde using MnO2.

Step-by-Step Methodology:

  • Dissolution : Dissolve the protected 3-methoxy-1H-pyrazole-4-methanol (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.3 M concentration).

  • Oxidation : Add activated Manganese(IV) oxide (MnO , 99%, 10.0 eq) in a single portion. Note: A large excess is required because the reaction occurs on the solid surface of the MnO lattice.

  • Heating : Heat the reaction mixture to reflux (in THF) or 40 °C (in DCM) and stir for 2 to 12 hours[1],[2].

  • Self-Validation (QC Check 1) : Monitor the reaction via TLC (Thin Layer Chromatography). Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The product will form a bright orange/red spot instantly, confirming the presence of the aldehyde.

  • Filtration : Cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth (Celite). Causality: MnO forms fine colloidal particles that will bypass standard filter paper. If not removed, trace manganese will poison downstream transition-metal catalysts (e.g., Pd used in cross-couplings).

  • Purification : Concentrate the filtrate in vacuo and purify via silica gel chromatography (Gradient: 5% to 30% ethyl acetate in heptane) to yield the pure carbaldehyde[1].

Protocol B: Reductive Amination for Pharmacophore Assembly

Converting the carbaldehyde into a functionalized tertiary amine is a staple in generating CNS-active ligands.

Mechanistic Insight : Sodium triacetoxyborohydride (NaBH(OAc) ) is utilized because it is a mild reducing agent that selectively reduces the protonated iminium ion intermediate over the unreacted aldehyde. This prevents the premature reduction of the starting material back to the pyrazole-4-methanol byproduct.

Step-by-Step Methodology:

  • Imine Formation : In a flame-dried flask, combine 3-Methoxy-1H-pyrazole-4-carbaldehyde (1.0 eq) and the target secondary amine (e.g., pyrrolidine derivative, 1.2 eq) in 1,2-Dichloroethane (DCE).

  • Catalysis : Add a catalytic amount of glacial acetic acid (0.1 eq) to lower the pH slightly, facilitating the dehydration step of iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction : Add NaBH(OAc) (1.5 eq) portion-wise over 10 minutes to prevent sudden exotherms. Stir the reaction at room temperature for 4-12 hours.

  • Self-Validation (QC Check 2) : Perform LC-MS analysis. The validation is confirmed by the disappearance of the aldehyde mass signal and the appearance of the target amine mass ( ).

  • Workup : Quench the reaction with saturated aqueous NaHCO to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over anhydrous Na SO , and concentrate for subsequent purification.

References

  • Sigma-Aldrich - 3-methoxy-1H-pyrazole-4-carbaldehyde Product Page.

  • Guidechem - 3-(but-3-ynyl)-5-methoxy-1-phenyl-1h-pyrazole-4-carbaldehyde Physicochemical Data. 3

  • Google Patents (US10316021B2) - Heteroarylphenoxy benzamide kappa opioid ligands. 1

  • Google Patents (WO2022272060A1) - Ep2 antagonist compounds. 2

Sources

Application Notes and Protocols for the Reductive Amination of 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the reductive amination of 3-Methoxy-1H-pyrazole-4-carbaldehyde, a key transformation for the synthesis of novel substituted pyrazole derivatives. Pyrazole scaffolds are privileged structures in medicinal chemistry, and their functionalization via reductive amination offers a robust pathway to generate diverse amine libraries for drug discovery programs.[1] This guide details the underlying chemical principles, offers a validated step-by-step protocol using sodium triacetoxyborohydride, and discusses process optimization and characterization of the resulting secondary or tertiary amines. The content is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Introduction: The Strategic Importance of Pyrazole Amines

The pyrazole nucleus is a cornerstone in the design of biologically active molecules, exhibiting a wide range of pharmacological activities. Its derivatives are integral to numerous approved drugs and clinical candidates targeting enzymes like kinases and cyclooxygenases.[1] The N-alkylation of amines via reductive amination stands out as one of the most effective and widely used methods for generating amine libraries due to its operational simplicity, broad functional group tolerance, and ability to control stoichiometry, thus avoiding the overalkylation issues common with direct alkylation methods.[2][3]

The reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in the same pot to the target amine.[4][5] 3-Methoxy-1H-pyrazole-4-carbaldehyde is a valuable building block, and its conversion to various N-substituted aminomethyl pyrazoles provides rapid access to novel chemical matter for biological screening.

Mechanistic Insights: The Rationale for Reagent Selection

The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion intermediate in the presence of the starting aldehyde. This requirement dictates the choice of reducing agent.

Imine and Iminium Ion Formation

The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of 3-Methoxy-1H-pyrazole-4-carbaldehyde. This is followed by dehydration to form a Schiff base (imine). Under the mildly acidic conditions often employed, the imine is protonated to form a highly electrophilic iminium ion, which is the key intermediate for the reduction step.[3] The presence of an acid can improve the rate of imine formation, particularly with less nucleophilic amines.[5][6]

The Superiority of Sodium Triacetoxyborohydride (NaBH(OAc)₃)

While several reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[7] Its advantages are rooted in its chemical properties:

  • Mildness and Selectivity: The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it slow to reduce aldehydes but highly reactive towards the more electrophilic iminium ion.[7][8] This chemoselectivity is crucial for a successful one-pot procedure, minimizing the formation of the corresponding alcohol as a byproduct.[6][7]

  • Broad Substrate Scope: STAB is effective for a wide variety of aldehydes and ketones, including both aliphatic and aromatic substrates, and a diverse range of primary and secondary amines.[6]

  • Safety and Handling: Unlike sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not release hazardous cyanide gas, making it a safer alternative.[7]

The overall mechanism is illustrated in the diagram below.

ReductiveAmination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Aldehyde 3-Methoxy-1H-pyrazole- 4-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine Aldehyde->Imine Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Imine->Iminium H2O H₂O Imine->H2O - H₂O Product Target Amine Product Iminium->Product + NaBH(OAc)₃ (Hydride Transfer) Iminium->Product STAB NaBH(OAc)₃ STAB->Product H_plus H⁺ (cat.)

Caption: Mechanism of one-pot reductive amination using NaBH(OAc)₃.

Experimental Protocol

This protocol provides a general procedure for the reductive amination of 3-Methoxy-1H-pyrazole-4-carbaldehyde with a primary or secondary amine on a 1.0 mmol scale.

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
3-Methoxy-1H-pyrazole-4-carbaldehyde875570-95-9140.13Starting material.
Amine (Primary or Secondary)VariesVariesSubstrate (e.g., benzylamine, morpholine).
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Reducing agent. Moisture sensitive.
1,2-Dichloroethane (DCE)107-06-298.96Anhydrous reaction solvent.[6]
Acetic Acid (optional)64-19-760.05Catalyst, for less reactive amines/ketones.[6]
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Dichloromethane (DCM)75-09-284.93Extraction solvent.
Ethyl Acetate141-78-688.11Chromatography eluent component.
Hexanes110-54-386.18Chromatography eluent component.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • 3-Methoxy-1H-pyrazole-4-carbaldehyde and its derivatives should be handled with care as their toxicological properties may not be fully characterized.[9][10]

  • Sodium triacetoxyborohydride is moisture-sensitive and will react with water to release hydrogen gas. Handle in a dry environment.

Step-by-Step Procedure

Workflow start Start setup 1. Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in dry DCE (5 mL) in a flask under N₂. start->setup stir 2. Stir the mixture at room temperature for 20-30 minutes. setup->stir add_stab 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes. (Exothermic reaction may occur) stir->add_stab react 4. Stir at room temperature for 3-18 hours. Monitor by TLC/LC-MS. add_stab->react quench 5. Carefully quench with saturated aqueous NaHCO₃ solution. react->quench extract 6. Extract the aqueous layer with DCM (3x). quench->extract dry_concentrate 7. Combine organic layers, dry over MgSO₄, filter, and concentrate. extract->dry_concentrate purify 8. Purify the crude product by silica gel column chromatography. dry_concentrate->purify end End: Pure Amine Product purify->end

Caption: General experimental workflow for reductive amination.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 3-Methoxy-1H-pyrazole-4-carbaldehyde (1.0 mmol, 140 mg).

  • Addition of Reactants: Add anhydrous 1,2-dichloroethane (DCE, 5 mL). To this solution, add the amine (1.1 mmol, 1.1 equivalents). If the amine is a salt (e.g., hydrochloride), a mild base like triethylamine (1.2 equivalents) should be added to liberate the free amine.

  • Imine Formation: Stir the resulting mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise to the stirred solution. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3 to 18 hours.

  • Workup: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amine product.[11][12]

Data, Results, and Troubleshooting

The success of the reaction is typically high, but yields can vary depending on the amine used.

Expected Results
Amine SubstrateProduct Structure ExampleExpected YieldNotes
BenzylamineN-benzyl-1-(3-methoxy-1H-pyrazol-4-yl)methanamine85-95%Generally clean and high-yielding reaction.
Morpholine4-((3-methoxy-1H-pyrazol-4-yl)methyl)morpholine90-98%Secondary cyclic amines are often excellent substrates.
AnilineN-((3-methoxy-1H-pyrazol-4-yl)methyl)aniline70-85%Electron-deficient anilines may require longer reaction times or mild heating.
tert-ButylamineN-tert-butyl-1-(3-methoxy-1H-pyrazol-4-yl)methanamine50-70%Sterically hindered amines can lead to lower yields and may require extended reaction times.[6]
Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the newly formed amine, looking for the disappearance of the aldehyde proton (~9.5-10 ppm) and the appearance of a new methylene (CH₂) signal adjacent to the nitrogen.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Purity Analysis (HPLC/LC-MS): To determine the purity of the final compound.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Incomplete Reaction 1. Insufficient reaction time. 2. Low reactivity of the amine. 3. Deactivated reducing agent.1. Allow the reaction to run longer (up to 24h). 2. Add 1-2 equivalents of acetic acid to catalyze imine formation.[6] 3. Use fresh NaBH(OAc)₃ from a newly opened bottle.
Formation of Alcohol The reducing agent is reducing the aldehyde before imine formation.Ensure the imine is allowed to pre-form for at least 20-30 minutes before adding the reducing agent. Use high-purity NaBH(OAc)₃.
Di-alkylation Product Reaction of the product (secondary amine) with remaining aldehyde.This is less common with NaBH(OAc)₃ but can occur. Use a slight excess of the primary amine (1.2-1.5 eq).[6]
Difficult Purification Product and starting imine have similar polarity.Ensure the reaction goes to completion. If separation is still difficult, consider derivatization or an alternative purification method like preparative HPLC.

Conclusion

The reductive amination of 3-Methoxy-1H-pyrazole-4-carbaldehyde using sodium triacetoxyborohydride is a highly efficient, reliable, and versatile method for the synthesis of a diverse array of N-substituted pyrazole derivatives. Its operational simplicity, mild conditions, and broad functional group tolerance make it an invaluable tool in modern medicinal chemistry for the rapid generation of compound libraries for lead discovery and optimization.

References

  • Thieme Chemistry. (2022). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. Thieme Connect.
  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. [Link]

  • ACS Publications. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. [Link]

  • Journal of Chemical Sciences. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Springer. [Link]

  • International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PubMed Central. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • European Chemicals Agency. (n.d.). 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information. ECHA. [Link]

Sources

Application Note: In Vitro Screening Workflows for 3-Methoxy-1H-pyrazole-4-carbaldehyde Analogues in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Advanced Methodology & Protocol Guide

Scientific Rationale & Scaffold Significance

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of blockbuster drugs ranging from anti-inflammatories (e.g., Celecoxib) to targeted anticancer agents[1]. Within this chemical space, 3-Methoxy-1H-pyrazole-4-carbaldehyde and its analogues serve as highly versatile building blocks.

The structural causality of this specific scaffold is twofold:

  • The C4-Carbaldehyde Group: Acts as a highly reactive electrophilic center, ideal for Knoevenagel condensations to synthesize rigid, extended conjugated systems (such as chalcones or thiazolidinones)[2].

  • The C3-Methoxy Group: Functions as a strong electron-donating group and a hydrogen-bond acceptor. In the context of target binding, this methoxy group critically alters the steric bulk and electron density of the pyrazole core, enhancing binding affinity within the hydrophobic pockets of target proteins like Cyclooxygenase-2 (COX-2) and the colchicine-binding site of tubulin[1][3].

This application note details a comprehensive, self-validating in vitro screening cascade designed to evaluate these analogues for dual therapeutic indications: anti-inflammatory (COX-2 inhibition) and anticancer (microtubule destabilization) activities.

Mechanism cluster_0 Anti-Inflammatory Pathway cluster_1 Anticancer Pathway Ligand 3-Methoxy-1H-pyrazole-4-carbaldehyde Analogues COX2 COX-2 Enzyme Ligand->COX2 Selective Inhibition Tubulin Tubulin Heterodimers Ligand->Tubulin Colchicine Site Binding PGE2 Decreased PGE2 Synthesis COX2->PGE2 Blocks Arachidonic Acid Arrest G2/M Arrest & Apoptosis Tubulin->Arrest Destabilizes Microtubules

Fig 1: Dual mechanistic pathways of 3-Methoxy-1H-pyrazole-4-carbaldehyde analogues.

Workflow Architecture

To prevent false positives and ensure robust structure-activity relationship (SAR) generation, the screening cascade must transition from high-throughput cell-free assays to physiologically relevant cell-based models.

Workflow Prep Library Prep (DMSO Stocks) Primary Primary Screening (COX-2 & Tubulin) Prep->Primary 10 µM Secondary Secondary Assays (MTT Cell Viability) Primary->Secondary IC50 < 5 µM Lead Lead Optimization (SAR Analysis) Secondary->Lead Selectivity > 3

Fig 2: High-throughput in vitro screening workflow for pyrazole analogues.

Self-Validating Experimental Protocols

A core tenet of assay development is that every protocol must be a self-validating system . This means the assay must internally prove its own reliability, independent of the experimental compounds, by utilizing strict control matrices and Z'-factor calculations.

Protocol A: Fluorometric COX-1 / COX-2 Selectivity Assay

Causality: Pyrazole analogues often exhibit time-dependent inhibition of COX-2 due to slow, tight-binding kinetics within the enzyme's side pocket (accessible via Arg513/Val523). A pre-incubation step is mandatory to capture true affinity[1].

Reagents & Materials:

  • Recombinant human COX-1 and COX-2 enzymes.

  • Arachidonic Acid (Substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe.

  • Positive Controls: Celecoxib (COX-2 selective), Indomethacin (Non-selective).

Step-by-Step Methodology:

  • Compound Preparation: Dilute 3-Methoxy-1H-pyrazole-4-carbaldehyde analogues in 100% DMSO. Create a 10-point dose-response curve (0.001 µM to 50 µM). Critical: Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a black 96-well microplate, combine 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0, 1 µM hematin), 10 µL of COX-1 or COX-2 enzyme, and 10 µL of the test compound. Incubate at 37°C for exactly 15 minutes.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid and ADHP.

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader. Measure fluorescence continuously for 5 minutes at Ex/Em = 535/587 nm.

  • Validation Check: Calculate the Z'-factor using the vehicle control (1% DMSO) and the positive control (Celecoxib 1 µM). Proceed with data analysis only if Z' > 0.5.

Protocol B: Tubulin Polymerization Assay

Causality: Anticancer pyrazole derivatives frequently arrest cells in the G2/M phase by binding to the colchicine site of tubulin, preventing heterodimer assembly[3]. This cell-free assay directly measures the physical polymerization of tubulin into microtubules.

Step-by-Step Methodology:

  • Plate Preparation: Pre-warm a half-area 96-well UV-transparent plate to 37°C.

  • Master Mix: Prepare a tubulin reaction mix containing 3 mg/mL porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol. Keep strictly on ice until use.

  • Compound Addition: Add 5 µL of test analogues (final concentrations 1 µM, 5 µM, 10 µM), Vehicle (DMSO), and Positive Controls (Paclitaxel as an enhancer; Colchicine as a destabilizer).

  • Initiation & Readout: Rapidly add 45 µL of the cold tubulin mix to the plate. Immediately place in a microplate reader pre-heated to 37°C.

  • Measurement: Monitor absorbance at 340 nm every 1 minute for 60 minutes. The Vmax of the growth phase dictates the polymerization rate.

Data Presentation & Interpretation

The following tables represent standardized formats for reporting the quantitative outcomes of the screening cascade, populated with representative benchmark data for high-performing pyrazole-fused analogues[1][3].

Table 1: Primary Screening - COX Inhibition Profile

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Efficacy vs. Celecoxib
Vehicle (DMSO) N/AN/AN/AN/A
Celecoxib (Ctrl) 14.50 ± 1.20.04 ± 0.01362.5100%
Analogue 3a >50.04.12 ± 0.3>12.118%
Analogue 3b 32.10 ± 2.40.85 ± 0.0537.765%
Analogue 3c 45.20 ± 3.10.12 ± 0.02376.692%

Interpretation Insight: Analogue 3c demonstrates a Selectivity Index (376.6) comparable to Celecoxib. The addition of the methoxy group at the C3 position likely forces the molecule deeper into the COX-2 specific side pocket, avoiding the steric clash present in the smaller COX-1 active site.

Table 2: Secondary Screening - Tubulin Dynamics & Cytotoxicity

Compound IDTubulin Vmax Inhibition (%)MDA-MB-231 IC₅₀ (µM)LLC-PK1 IC₅₀ (µM)Cytotoxic Selectivity
Colchicine (Ctrl) 88.5%0.05 ± 0.010.12 ± 0.032.4x
Analogue 4a 12.4%>20.0>20.0N/A
Analogue 4b 45.6%7.84 ± 0.615.20 ± 1.11.9x
Analogue 4c 72.1%2.43 ± 0.218.50 ± 1.47.6x

Interpretation Insight: Analogue 4c effectively inhibits tubulin assembly (72.1%) and shows potent cytotoxicity against breast cancer cells (MDA-MB-231) while sparing non-cancerous kidney cells (LLC-PK1), highlighting a favorable therapeutic window[3].

Expert Troubleshooting & Optimization

  • Precipitation in Aqueous Media: 3-Methoxy-1H-pyrazole-4-carbaldehyde derivatives are highly lipophilic. If flatlining occurs in the dose-response curves at higher concentrations (>10 µM), the compound has likely crashed out of solution. Solution: Add 0.01% Pluronic F-127 or 0.1% BSA to the assay buffer to maintain solubility without disrupting enzyme kinetics.

  • False Positives in Fluorescence: The extended conjugation of some synthesized pyrazole analogues can cause auto-fluorescence. Solution: Always run a "Compound + Buffer" control well. If auto-fluorescence at 535/587 nm is detected, switch the COX assay readout to a colorimetric TMPD-based method (Absorbance 590 nm).

References

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. Available at:[Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy (PMC). Available at:[Link]

  • Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives. Arabian Journal of Chemistry. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formylation of electron-rich, unsymmetrical pyrazoles. The synthesis of 3-Methoxy-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction is notoriously plagued by poor regioselectivity, low yields, and unexpected side products.

This guide deconstructs the mechanistic causality behind these failures and provides a self-validating, high-yield protocol designed for drug development professionals and synthetic chemists.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my yield of 3-methoxy-1H-pyrazole-4-carbaldehyde consistently below 40% when using standard Vilsmeier-Haack conditions? A1: The primary culprit is the unprotected N1-H position. Pyrazoles are tautomeric and possess both a pyridine-like (proton acceptor) and pyrrole-like (proton donor) nitrogen. Under standard Vilsmeier-Haack conditions (POCl₃/DMF), the unprotected nitrogen can coordinate with the highly electrophilic chloroiminium ion (Vilsmeier reagent), leading to N-formylation or a deactivated complex that resists C4-electrophilic aromatic substitution. To circumvent this, introducing an N-protecting group—such as a Tetrahydropyran (THP) or 1-ethoxyethyl group—is highly recommended for unsymmetrical pyrazoles[1]. Masking the N-H bond forces the electrophile to attack the C4 position exclusively, drastically improving the yield.

Q2: I am isolating a significant byproduct that lacks the methoxy peak (~3.9 ppm) in my ¹H-NMR spectrum. What causes this? A2: You are observing O-demethylation, a common side reaction when working with methoxy-substituted heterocycles in the presence of strong Lewis acids. POCl₃ acts as both the Vilsmeier reagent activator and a potent chlorinating agent. If the reaction temperature exceeds 80 °C, POCl₃ (and the in situ generated HCl) can thermally cleave the ether linkage, resulting in 3-hydroxy-1H-pyrazole-4-carbaldehyde or its 3-chloro derivative[2]. Strict thermal regulation (maintaining the reaction between 60–70 °C) is critical to preserving the methoxy group.

Q3: How do I optimize the hydrolysis of the Vilsmeier intermediate to prevent product loss? A3: The immediate product of the Vilsmeier-Haack reaction is a water-soluble C4-iminium intermediate. Direct quenching with unbuffered water or strong aqueous base (like NaOH) can cause localized exothermic spikes, leading to the degradation of the delicate aldehyde. The optimal approach is to pour the reaction mixture over crushed ice and slowly neutralize it to pH 7–8 using a mild base like sodium acetate (NaOAc)[3]. This controlled hydrolysis ensures the iminium ion smoothly converts to the carbaldehyde without base-catalyzed aldol condensation side reactions[4].

Section 2: Quantitative Data & Optimization Matrix

To achieve >80% yields, reaction parameters must be shifted from standard conditions to a highly controlled, protected-route environment.

ParameterStandard ConditionOptimized ConditionMechanistic Causality
N-Protection None (1H-pyrazole)THP or 1-EthoxyethylPrevents N-coordination with the Vilsmeier reagent; directs electrophilic attack to C4.
Reagent Stoichiometry 1.2 eq POCl₃ / 2.0 eq DMF3.0 eq POCl₃ / 5.0 eq DMFExcess reagent is required to overcome the mild steric deactivation caused by the protecting group.
Reaction Temperature 90 - 100 °C60 - 70 °CPrevents Lewis acid-mediated O-demethylation of the 3-methoxy group.
Hydrolysis Quench Direct H₂O / NaOHIce + NaOAc buffer (pH 7-8)Mitigates exothermic degradation; prevents base-catalyzed side reactions of the aldehyde.

Section 3: Self-Validating Experimental Protocol

Note: This protocol utilizes a transient N-protection strategy to maximize C4-formylation. Every step includes a validation checkpoint to ensure the system is functioning before proceeding.

Step 1: N-Protection (Formation of 1-(Tetrahydro-2H-pyran-2-yl)-3-methoxy-1H-pyrazole)

  • Dissolve 3-methoxy-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Stir at 40 °C for 2-3 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The highly polar starting material spot should disappear, replaced by a less polar, UV-active spot.

Step 2: Vilsmeier-Haack Reagent Preparation

  • In a separate, flame-dried flask under argon, cool anhydrous DMF (5.0 eq) to 0 °C using an ice-salt bath.

  • Dropwise add POCl₃ (3.0 eq) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Validation Checkpoint: The solution will transition from colorless to a pale yellow, viscous complex (indicating successful formation of the chloroiminium ion).

Step 3: Electrophilic Aromatic Substitution (Formylation)

  • Dissolve the protected pyrazole from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Gradually warm the reaction mixture to 60–70 °C and stir for 4–6 hours. Do not exceed 75 °C to prevent O-demethylation.

  • Validation Checkpoint: An aliquot quenched in aqueous NaOAc should show the complete consumption of the protected starting material via TLC.

Step 4: Controlled Hydrolysis and Deprotection

  • Cool the reaction mixture to room temperature and pour it slowly over vigorously stirred crushed ice.

  • Add a saturated aqueous solution of Sodium Acetate (NaOAc) until the pH stabilizes at 7.5–8.0. Stir for 2 hours at room temperature to fully hydrolyze the iminium intermediate and concurrently cleave the acid-labile THP group.

  • Validation Checkpoint: The aqueous layer should yield a precipitating solid or become distinctly cloudy as the free carbaldehyde forms.

Step 5: Isolation and Purification

  • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography or recrystallization from ethanol to yield pure 3-Methoxy-1H-pyrazole-4-carbaldehyde.

Section 4: Reaction Workflow & Pathway Visualization

G SM 3-Methoxy-1H-pyrazole (Starting Material) Protect N-Protection (THP/DHP) Catalytic Acid, 40-50 °C SM->Protect Step 1: Mask N-H VH_Reagent Vilsmeier-Haack Reagent (POCl3 + DMF, 0 °C) SM->VH_Reagent Direct Route (Low Yield) Protect->VH_Reagent Step 2: Addition Iminium C4-Iminium Intermediate (Electrophilic Substitution) VH_Reagent->Iminium Step 3: 60-70 °C, 4-6 h Demethylation Side Reaction: O-Demethylation (Avoid Temp > 80 °C) VH_Reagent->Demethylation Thermal Cleavage Hydrolysis Alkaline Hydrolysis (Ice + NaOAc, pH 7-8) Iminium->Hydrolysis Step 4: Quench Product 3-Methoxy-1H-pyrazole-4-carbaldehyde (Target Product) Hydrolysis->Product Step 5: Isolation

Fig 1: Mechanistic workflow and side-reaction pathways for 3-Methoxy-1H-pyrazole formylation.

References

  • Title: Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI)
  • Source: NIH.
  • Title: Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis Source: Thieme Connect URL
  • Title: Pyrazole-3(4)

Sources

Technical Support Center: Troubleshooting Solubility of 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Methoxy-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's limited solubility in aqueous media. Poor solubility can impede experimental reproducibility, lead to inaccurate structure-activity relationship (SAR) data, and create significant hurdles in biological assays.[1] This guide provides a systematic, causality-driven approach to ensure reliable and consistent results in your research.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of 3-Methoxy-1H-pyrazole-4-carbaldehyde.

Q1: Why is 3-Methoxy-1H-pyrazole-4-carbaldehyde poorly soluble in water?

A1: The limited aqueous solubility of this compound stems from its molecular structure.[2] While the pyrazole ring contains nitrogen atoms that can participate in hydrogen bonding, the molecule's overall character is dominated by non-polar regions, including the phenyl ring and the methoxy group.[2][3] This structural composition results in a molecule that is more readily solvated by organic solvents than by water.[4][5] Many pyrazole derivatives are known for their limited water solubility.[2][4] A safety data sheet for a similar compound explicitly states it is insoluble in water.[6]

Q2: What is the first and most critical step before attempting any solubilization protocol?

A2: Before any other step, you must verify the identity and purity of your compound . Always refer to the Certificate of Analysis (CoA) provided by the supplier. Impurities can significantly alter solubility characteristics. Secondly, ensure the quality of your solvents. For aqueous solutions, always use high-purity, deionized, and filtered water (e.g., 18.2 MΩ·cm). For organic solvents like DMSO, use a fresh, anhydrous grade bottle, as absorbed moisture can degrade the compound or affect its solubility.

Q3: Is heating a viable option to increase solubility?

A3: While gently warming the solution can increase the rate of dissolution and solubility for many compounds, it must be approached with caution.[2] For pyrazole derivatives, solubility in organic solvents generally increases with temperature.[2] However, there are two primary risks:

  • Thermal Degradation: The compound may degrade at elevated temperatures, leading to inaccurate concentrations and the introduction of artifacts.

  • Precipitation on Cooling: The compound may dissolve when hot but will likely precipitate out of the aqueous solution as it returns to ambient temperature, a phenomenon known as supersaturation. This is particularly problematic in multi-well plate assays performed at room temperature or 37°C.

Recommendation: If you choose to use heat, perform it on a small test scale first. Warm the solution gently (e.g., 37-50°C) and observe its stability upon cooling to your experimental temperature.

Section 2: A Systematic Workflow for Solubilization

When faced with solubility issues, a systematic approach saves time, resources, and ensures the integrity of your results. The following workflow is designed to move from the simplest and most common techniques to more advanced methods.

Troubleshooting Decision Workflow

This diagram outlines the logical progression for troubleshooting solubility.

G cluster_0 Start Here cluster_1 Step 1: Co-Solvent Method cluster_2 Step 2: pH Adjustment cluster_3 Step 3: Advanced Excipients cluster_4 Outcome start Start with solid compound prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock serial_dilute Serial Dilute in 100% DMSO prep_stock->serial_dilute final_dilute Final Dilution into Aqueous Buffer (Final DMSO < 0.5%) serial_dilute->final_dilute success Soluble & Stable Proceed with experiment final_dilute->success No Precipitate precip Precipitation Occurs final_dilute->precip Precipitate Forms check_pka Determine if compound is ionizable (Pyrazoles are weakly basic) adjust_ph Test solubility in acidic buffers (e.g., pH 4.0-6.0) check_pka->adjust_ph cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) adjust_ph->cyclodextrin Still Insoluble adjust_ph->success Soluble cyclodextrin->success Soluble precip->check_pka Try Alternative

Caption: A step-by-step decision tree for solubilizing 3-Methoxy-1H-pyrazole-4-carbaldehyde.

Method 1: The Co-Solvent Approach (Primary Method)

This is the most common and often successful first step for non-polar compounds in biological research.[7] The strategy involves dissolving the compound in a water-miscible organic solvent at a high concentration and then diluting this stock into your aqueous experimental medium.[8]

Causality: Co-solvents like Dimethyl Sulfoxide (DMSO) are polar aprotic solvents capable of dissolving a wide range of both polar and non-polar compounds.[9] When a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO reduces the overall polarity of the solvent system, which helps keep the hydrophobic compound in solution.[]

Recommended Co-Solvent: DMSO

Co-SolventProsCons & Mitigation
DMSO Excellent solubilizing power for a wide range of compounds.[9][11] Miscible with water.[9] Low volatility.Can be cytotoxic at concentrations >0.5%-1%.[11] Mitigation: Always keep the final assay concentration below 0.5% and include a vehicle control (media + same final DMSO concentration) in all experiments.[11][12]
Ethanol Less toxic than DMSO. Readily available.Less powerful solvent than DMSO for highly non-polar compounds. More volatile.

Protocol 1: Preparing a 10 mM Stock Solution in DMSO

  • Preparation: Weigh out a precise amount of 3-Methoxy-1H-pyrazole-4-carbaldehyde powder. For example, to make 1 mL of a 10 mM stock, weigh out 0.2022 mg (using its molecular weight of 202.21 g/mol ).

  • Dissolution: Add the appropriate volume of 100% anhydrous DMSO to the vial. For the example above, add 100 µL of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Dilution for Assay: It is critical to perform serial dilutions in 100% DMSO first before the final dilution into your aqueous buffer. Adding a highly concentrated DMSO stock directly into buffer can cause the compound to precipitate immediately.[11]

  • Final Step: Add the final, diluted DMSO stock to your assay medium, ensuring the final DMSO concentration is as low as possible (ideally ≤ 0.1% and no higher than 0.5%).

Method 2: pH Adjustment

If the co-solvent approach fails or is unsuitable for your experiment, modifying the pH of the aqueous medium can be an effective strategy for ionizable compounds.[4][][13]

Causality: Pyrazoles are weakly basic due to the pyridine-type nitrogen atom in the ring.[2][3][14] In an acidic medium, this nitrogen can be protonated, forming a pyrazolium cation.[14] This charged species is significantly more polar and, therefore, more soluble in water than the neutral molecule.[14][15]

Protocol 2: Testing Solubility via pH Modification

  • Buffer Preparation: Prepare a series of buffers with varying pH values, for example: pH 7.4 (standard physiological), pH 6.0, pH 5.0, and pH 4.0. Common biological buffers like MES (pH 5.5-6.7) or Acetate (pH 3.6-5.6) can be used.

  • Solubility Test: Add a small, known amount of the solid compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples (e.g., on an orbital shaker) at a controlled temperature for several hours to reach equilibrium.

  • Analysis: Centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Application: If solubility is significantly enhanced at a lower pH, you can prepare your stock solution directly in the optimized acidic buffer, provided the pH is compatible with your experimental system.

Method 3: Using Cyclodextrins

For particularly challenging compounds, or when organic solvents must be avoided, cyclodextrins offer a powerful formulation strategy.[16][17]

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[16][18] The poorly soluble 3-Methoxy-1H-pyrazole-4-carbaldehyde can be encapsulated within the hydrophobic core, forming an "inclusion complex."[16][19][20] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[16][19][21]

Cyclodextrin Encapsulation Mechanism

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic guest molecule.

G cluster_CD Cyclodextrin (Host) cluster_Complex Inclusion Complex (Soluble) CD Hydrophilic Exterior Cavity Hydrophobic Cavity Guest 3-Methoxy-1H-pyrazole- 4-carbaldehyde (Hydrophobic) Complex_Guest Guest Guest->Complex_Guest Encapsulation Complex_CD Hydrophilic Exterior

Sources

Technical Support Center: Crystallization of 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the crystallization of 3-Methoxy-1H-pyrazole-4-carbaldehyde.

Crystallizing pyrazole derivatives often presents unique thermodynamic and kinetic challenges. The presence of both a hydrogen-bond donating group (pyrazole NH) and multiple hydrogen-bond accepting groups (methoxy oxygen, carbonyl oxygen) creates complex intermolecular networks. This frequently leads to polymorphism, solvent entrapment, and liquid-liquid phase separation (LLPS) [1]. This guide synthesizes field-proven methodologies and mechanistic insights to ensure you achieve high-purity, morphologically ideal crystals.

Part 1: Expert Knowledge Base & FAQs

Q1: Why does my 3-Methoxy-1H-pyrazole-4-carbaldehyde form a biphasic oil instead of crystals during cooling? The Science: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when the supersaturation of the solute exceeds the liquid-liquid coexistence boundary (binodal curve) before reaching the metastable zone for crystal nucleation. The flexible methoxy group and the aldehyde moiety create competing hydrogen-bonding networks that frustrate ordered lattice assembly, favoring an amorphous, solute-rich liquid phase [2]. The Solution: You must shift the thermodynamic pathway. This is achieved by altering the solvent system to increase the solubility of the solute-rich phase (e.g., adding 10% more of the polar protic solvent) or by introducing seeds above the cloud point to force nucleation before LLPS can occur.

Q2: What is the optimal solvent system for obtaining the thermodynamically stable polymorph? The Science: Pyrazole-4-carbaldehydes generally exhibit excellent solubility in polar aprotic solvents and moderate solubility in polar protic solvents like ethanol or acetic acid [3, 4]. For 3-Methoxy-1H-pyrazole-4-carbaldehyde, an Ethanol/Water binary system is highly recommended. Ethanol acts as a hydrogen-bond competitor, disrupting the chaotic solute-solute interactions that lead to amorphous aggregates, thereby promoting the ordered assembly of the stable polymorphic form.

Q3: How do I prevent solvent entrapment and poor crystal habits (e.g., fine needles)? The Science: Solvent inclusion typically happens during rapid, diffusion-limited crystal growth, which favors the formation of high-aspect-ratio needles or plates. The Solution: Implement a slow, non-linear cooling profile (e.g., cubic cooling) and maintain a low supersaturation level ( S≈1.1−1.2 ). If needles persist, implement temperature cycling (Ostwald ripening) to dissolve the high-energy kinetic defects and promote the growth of thicker, prismatic crystals.

Part 2: Troubleshooting Guides & Step-by-Step Protocols

Protocol A: Rescuing an "Oiled Out" System (LLPS Recovery)

If your crystallization has already oiled out, do not discard the batch. Use this self-validating recovery protocol:

  • Re-dissolution: Reheat the biphasic mixture to 5–10 °C above the cloud point (the temperature at which the oil formed) until a single, clear isotropic phase is achieved.

  • Solvent Adjustment: Add 10–15% (v/v) of a miscible co-solvent (e.g., pure ethanol) to shift the binodal curve and expand the metastable zone.

  • Isothermal Seeding: Cool the solution to 2 °C below the new saturation temperature, ensuring you remain above the cloud point. Introduce 0.5–1.0 wt% of crystalline 3-Methoxy-1H-pyrazole-4-carbaldehyde seeds.

  • Aging: Hold the temperature isothermally for 2–4 hours. Causality: This allows secondary nucleation and crystal growth to consume the supersaturation, safely bypassing the LLPS region.

  • Controlled Cooling: Initiate a linear cooling ramp at 0.1 °C/min to the final isolation temperature (e.g., 5 °C). Filter and wash with a cold anti-solvent.

Protocol B: Solvent-Mediated Polymorphic Transformation (SMPT)

To ensure the isolation of the thermodynamically stable polymorph from a mixture of kinetic forms:

  • Slurry Formation: Suspend the crude 3-Methoxy-1H-pyrazole-4-carbaldehyde in a solvent where it has moderate solubility (e.g., 100% Ethanol) at 25 °C.

  • Agitation: Stir the slurry vigorously (400-500 RPM) for 24–48 hours. Causality: The high-energy metastable polymorph will continuously dissolve, creating a transient supersaturation that drives the nucleation and growth of the low-energy stable polymorph [1].

  • Verification: Monitor the transformation via offline X-ray Powder Diffraction (XRPD) or in-line Raman spectroscopy until the metastable peaks disappear.

  • Isolation: Filter the transformed slurry, wash with cold heptane, and dry under vacuum at 40 °C.

Part 3: Quantitative Data & Solvent Selection

The following table summarizes the experimental parameters for various solvent systems to help you select the optimal conditions for your specific yield and purity requirements.

Solvent SystemVolume RatioTemp ProfileSolubility (25°C)Solubility (60°C)Expected YieldCrystal HabitTechnical Notes
Ethanol / Water 80:2060°C 5°C12 mg/mL85 mg/mL>85%PrismaticOptimal for stable polymorph isolation; low LLPS risk.
Ethyl Acetate / Heptane 50:5050°C 0°C5 mg/mL45 mg/mL75%NeedlesFast kinetics; prone to solvent entrapment.
Acetic Acid 10080°C 20°C25 mg/mL110 mg/mL60%PlatesGood for crude purity upgrade; requires basic wash [3].
Methanol 10050°C -10°C18 mg/mL70 mg/mL80%BlocksHigh risk of solvate formation; requires thorough drying.

Part 4: Logical Workflows & Visualizations

Crystallization Optimization & LLPS Avoidance

This workflow illustrates the logical decision tree for bypassing liquid-liquid phase separation during the cooling crystallization of 3-Methoxy-1H-pyrazole-4-carbaldehyde.

G Start Crude 3-Methoxy-1H- pyrazole-4-carbaldehyde Dissolve Dissolve in Ethanol/Water at 60°C Start->Dissolve Cooling Linear Cooling (0.1 °C/min) Dissolve->Cooling CheckLLPS Phase Separation (Oiling Out)? Cooling->CheckLLPS LLPS_Yes Add 10% EtOH, Reheat to Clear CheckLLPS->LLPS_Yes Yes LLPS_No Seed at Supersaturation (S ≈ 1.15) CheckLLPS->LLPS_No No LLPS_Yes->Cooling Adjusted Solvent CrystalGrowth Isothermal Aging & Crystal Growth LLPS_No->CrystalGrowth Isolate Filter & Vacuum Dry Stable Polymorph CrystalGrowth->Isolate

Caption: Workflow for avoiding liquid-liquid phase separation during pyrazole crystallization.

Mechanism of Solvent-Mediated Polymorphic Transformation (SMPT)

This diagram maps the thermodynamic cycle utilized in Protocol B to convert a kinetic polymorph into the desired stable form.

SMPT Metastable Kinetic Polymorph (High Energy, High Solubility) Dissolution Dissolution in Solvent (e.g., EtOH) Metastable->Dissolution Supersaturation Transient Supersaturation with respect to Stable Form Dissolution->Supersaturation Nucleation Nucleation of Thermodynamic Form Supersaturation->Nucleation Growth Crystal Growth (Depletes Solute) Nucleation->Growth Growth->Dissolution Drives further dissolution Stable Stable Polymorph (Low Energy, Low Solubility) Growth->Stable

Caption: Mechanism of Solvent-Mediated Polymorphic Transformation (SMPT).

References

  • Pharmaceutical Crystals. Crystals (MDPI), 2020. Available at:[Link]

  • Polymorphism − A Perspective. Crystal Growth & Design (ACS Publications), 2025. Available at:[Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 2021. Available at:[Link]

  • Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives.European Journal of Chemistry, 2011.

Technical Support Center: Handling & Storage of 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly versatile building block in drug discovery, 3-Methoxy-1H-pyrazole-4-carbaldehyde (CAS: 1215632-94-2) is critical for synthesizing complex heterocyclic scaffolds. However, like many electron-rich heterocyclic aldehydes, it is highly susceptible to autoxidation.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, troubleshooting steps, and field-validated protocols to ensure the structural integrity of your material from receipt to reaction.

Part 1: Mechanistic Insight – The Autoxidation Pathway

Why does 3-Methoxy-1H-pyrazole-4-carbaldehyde degrade during storage? Aldehyde autoxidation is an aerobic, free-radical chain reaction. Ambient oxygen and light, often catalyzed by trace transition metals, initiate the1, generating a highly reactive acyl radical[1].

This radical rapidly reacts with molecular oxygen to form an acyl peroxy radical, which then abstracts a hydrogen from another aldehyde molecule to form a peracid[1]. Finally, the peracid reacts with a second equivalent of the aldehyde via a Baeyer-Villiger-type mechanism to yield 1[1]. Understanding this causality is critical: because the reaction is autocatalytic, even a small amount of initial oxidation will exponentially accelerate the degradation of the entire batch.

Autoxidation A 3-Methoxy-1H-pyrazole-4-carbaldehyde (Aldehyde) B Acyl Radical (Initiation via Heat/Light/Metals) A->B H-atom abstraction C Acyl Peroxy Radical (+ O2) B->C O2 addition D Peracid Intermediate (+ Aldehyde -> H-abstraction) C->D H-abstraction from Aldehyde D->B Chain Carrier E 3-Methoxy-1H-pyrazole-4-carboxylic acid (Baeyer-Villiger type rearrangement) D->E + Aldehyde (Auto-catalytic)

Radical chain mechanism of aldehyde autoxidation to carboxylic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: I observed a white, crystalline crust forming around the cap of the storage vial. What is this, and is the bulk material compromised? A1: This crust is almost certainly 3-methoxy-1H-pyrazole-4-carboxylic acid. The high surface area and constant exposure to oxygen at the cap interface 2[2]. If the bulk powder inside the vial remains free-flowing and visually unchanged, it may still be viable, but its purity must be verified via HPLC or NMR. The presence of the acid can quench basic catalysts or alter the stoichiometry in downstream reductive aminations.

Q2: My HPLC analysis shows a new peak with a shorter retention time (reverse-phase). How can I confirm if it is the oxidation product? A2: Carboxylic acids are significantly more polar than their corresponding aldehydes. On a standard C18 reverse-phase column, 3-methoxy-1H-pyrazole-4-carboxylic acid will elute earlier than the carbaldehyde. To confirm, run LC-MS (negative ion mode) to look for the [M-H]⁻ ion corresponding to the acid mass (M.W. of aldehyde is 126.11 g/mol ; acid is 142.11 g/mol ).

Q3: Can I add a stabilizer or antioxidant to prevent this degradation? A3: While stabilizers like hydroquinone or EDTA are sometimes used for 3[3], they are generally avoided for fine chemical intermediates like 3-methoxy-1H-pyrazole-4-carbaldehyde. Stabilizers can poison sensitive catalytic cross-coupling or organometallic reactions. Instead, physical 4 is the gold standard[4].

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To establish a self-validating system for storage, the following protocol must be strictly adhered to. This workflow ensures that each time the material is accessed, the remaining stock is not subjected to atmospheric oxygen or ambient moisture.

StorageWorkflow Step1 1. Receipt & Inspection Check for physical changes Step2 2. Inert Atmosphere Argon or N2 environment Step1->Step2 Step3 3. Aliquoting Use amber glass vials Step2->Step3 Step4 4. Sealing PTFE-lined caps + Parafilm Step3->Step4 Step5 5. Long-Term Storage -20°C in the dark Step4->Step5

Step-by-step workflow for the handling and long-term storage of sensitive aldehydes.

Step-by-Step Methodology:
  • Preparation: Transfer the newly received 3-Methoxy-1H-pyrazole-4-carbaldehyde to a glovebox or a controlled environment purged with high-purity Argon. (Argon is heavier than Nitrogen and blankets the solid more effectively).

  • Aliquoting: Divide the bulk material into single-use or weekly-use aliquots using amber glass vials. Amber glass blocks UV light, which is a potent2[2].

  • Purging & Sealing: If a glovebox is unavailable, gently flow a stream of Argon over the open vial for 30 seconds to displace ambient air. Immediately seal the vial with a PTFE-lined screw cap. Avoid rubber septa for long-term storage as they are permeable to oxygen over time.

  • Secondary Containment: Wrap the cap junction tightly with Parafilm. Place the aliquoted vials into a secondary container (e.g., a desiccator jar or a vacuum-sealed Mylar bag) containing indicating desiccant packets.

  • Temperature Control: Store the secondary container at -20°C. Lowering the temperature exponentially decreases the rate of radical formation and propagation steps, which follow 2[2]. Storing aliquots at -20°C also 4[4].

  • Thawing (Critical Step): Before opening an aliquot for use, allow the vial to warm to room temperature in a desiccator. Opening a cold vial will cause immediate condensation of atmospheric moisture, which can hydrate the aldehyde and facilitate further degradation.

Part 4: Quantitative Impact of Storage Conditions

The following table summarizes the expected degradation rates of heterocyclic carbaldehydes under various storage conditions. This data underscores the necessity of the rigorous protocol outlined above.

Storage ConditionAtmosphereLight ExposureEstimated Shelf Life (>95% Purity)Primary Degradation Mechanism
Ambient (25°C)AirAmbient Light1 - 3 WeeksRapid autoxidation (photo-initiated)
4°C (Refrigerator)AirDark2 - 4 MonthsSlow autoxidation
4°C (Refrigerator)ArgonDark6 - 12 MonthsTrace oxygen ingress
-20°C (Freezer)AirDark12 - 18 MonthsSlow autoxidation
-20°C (Freezer) Argon Dark > 24 Months Negligible (Optimal Condition)

References

  • [1] Radical-chain mechanism for aldehyde autoxidation. ResearchGate. 1

  • [2] Autoxidation. Grokipedia. 2

  • [4] Best practices for handling and storing volatile aldehyde standards. Benchchem. 4

  • [3] EP0096153A2 - Stabilization of aldehydes. Google Patents. 3

Sources

troubleshooting low conversion rates with 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methoxy-1H-pyrazole-4-carbaldehyde (CAS: 1215632-94-2)[1]. As a highly versatile building block, this compound is frequently utilized in the synthesis of advanced therapeutics, including LATS1/2 inhibitors[2] and kappa opioid receptor ligands[3].

However, its unique electronic and structural properties often lead to stalled reactions, poor yields, and complex byproduct profiles. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind these failures and provide self-validating, field-proven protocols to restore your conversion rates.

I. Diagnostic Workflow: Identifying the Bottleneck

Before altering your stoichiometry, you must identify whether your conversion issue stems from the aldehyde's suppressed electrophilicity or the pyrazole ring's unprotected nucleophilicity .

Diagnostic Start Low Conversion Detected Check Identify Reaction Type Start->Check Ald Aldehyde Modification (Reductive Amination) Check->Ald Pyr Pyrazole Modification (N-Alkylation/Coupling) Check->Pyr Imine Imine Formation Stalled? Ald->Imine Taut Multiple Regioisomers? Pyr->Taut Ti Add Ti(O-iPr)4 (Overcome +M effect) Imine->Ti Yes Red Change Reductant (Use NaBH(OAc)3) Imine->Red No, reduction fails Prot Protect NH (Bn, THP, or SEM) Taut->Prot Yes

Diagnostic workflow for troubleshooting 3-Methoxy-1H-pyrazole-4-carbaldehyde reactions.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: My reductive amination is stalling at 20-30% conversion, and I am recovering mostly unreacted starting material. Why?

Causality: The methoxy group at the C3 position is strongly electron-donating via resonance (+M effect). It pushes electron density into the pyrazole ring, which subsequently enriches the C4 position. This significantly reduces the electrophilicity of the aldehyde carbon. Standard conditions (e.g., stirring with an amine and NaBH4) fail because the hemiaminal intermediate never efficiently dehydrates to form the imine. Solution: You must force imine formation using a strong Lewis acid and water scavenger. Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) is the gold standard here. It coordinates to the carbonyl oxygen, increasing its electrophilicity, and consumes the water generated during condensation.

Q2: When I use NaBH4​ for reductive amination, I get massive amounts of a byproduct. What is it?

Causality: You are observing the direct reduction of the aldehyde to 3-methoxy-1H-pyrazole-4-methanol. Because imine formation is abnormally slow with this substrate, aggressive reducing agents like NaBH4​ will simply reduce the unreacted aldehyde before the amine can condense with it. Solution: Switch to Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). It is a milder, imine-selective reducing agent that will not reduce the sterically hindered, electron-rich aldehyde at room temperature[4].

Q3: I am trying to perform a cross-coupling/alkylation, but I am getting two distinct product spots on TLC.

Causality: The 1H-pyrazole ring undergoes rapid tautomerization between the 1H and 2H states. Furthermore, the unprotected pyrazole NH is highly nucleophilic and can compete with your intended reaction site, leading to a mixture of N1 and N2 alkylated regioisomers. Solution: The pyrazole NH must be protected prior to any complex transformations. Benzylation (forming 1-benzyl-3-methoxy-1H-pyrazole-4-carbaldehyde) is a highly reliable strategy utilized in industrial syntheses[3].

III. Mechanistic Pathway & Quantitative Data

To illustrate the critical nature of reagent selection, observe the mechanistic divergence when different reducing agents and additives are applied to this specific scaffold.

Mechanism SM 3-Methoxy-1H-pyrazole -4-carbaldehyde Hemiaminal Hemiaminal SM->Hemiaminal + Amine Alcohol Alcohol Byproduct SM->Alcohol NaBH4 (Direct Reduction) Amine Primary Amine Amine->Hemiaminal Imine Activated Imine (Ti-coordinated) Hemiaminal->Imine Ti(O-iPr)4 - H2O Product Target Amine Imine->Product NaBH(OAc)3

Mechanistic pathway showing Ti(O-iPr)4 mediated activation vs. direct reduction byproducts.

Table 1: Impact of Reaction Conditions on Reductive Amination Conversion Data synthesized from benchmark optimizations using primary aliphatic amines.

Reaction ConditionImine Conversion (%)Target Amine Yield (%)Alcohol Byproduct (%)
Amine + NaBH4​ (One-pot, MeOH)< 20%15%75%
Amine + NaBH(OAc)3​
  • AcOH (DCE)
45%40%10%
Amine + Ti(O-iPr)4​ , then NaBH(OAc)3​ > 95% 88% < 2%

IV. Self-Validating Experimental Protocols

Protocol A: Optimized Reductive Amination via Titanium Activation

This protocol is designed to overcome the +M effect of the 3-methoxy group. It is self-validating: a distinct color change indicates successful imine formation before the irreversible reduction step.

Reagents:

  • 3-Methoxy-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) (2.0 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.5 eq)

  • Anhydrous Dichloroethane (DCE) or THF

Step-by-Step Methodology:

  • Imine Formation (The Critical Step): Dissolve the aldehyde (1.0 eq) and the amine (1.2 eq) in anhydrous DCE (0.2 M) under an inert nitrogen atmosphere.

  • Add Ti(O-iPr)4​ (2.0 eq) dropwise at room temperature.

  • Self-Validation Check: Stir for 6–12 hours. The solution will typically transition from pale yellow to a deep, vibrant yellow/orange. This chromic shift confirms that the sterically hindered hemiaminal has successfully dehydrated into the titanium-coordinated imine. Do not proceed until this color change stabilizes.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH(OAc)3​ (2.5 eq) in small portions to control hydrogen gas evolution.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ . Note: A heavy white precipitate of titanium dioxide ( TiO2​ ) will form.

  • Filter the entire mixture through a pad of Celite to remove the TiO2​ salts, washing the filter cake thoroughly with ethyl acetate. Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Pyrazole NH Protection (N-Benzylation)

If your downstream chemistry involves strong bases, organometallics, or electrophiles, you must mask the pyrazole NH. Benzylation is highly stable and easily removed via Pd/C hydrogenation later.

Step-by-Step Methodology:

  • Dissolve 3-Methoxy-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF (0.3 M).

  • Cool the solution to 0 °C and add Potassium carbonate ( K2​CO3​ ) (2.0 eq). Stir for 15 minutes to allow deprotonation of the acidic pyrazole NH.

  • Add Benzyl bromide ( BnBr ) (1.1 eq) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc). The highly polar starting material (which streaks due to hydrogen bonding) will cleanly convert to a much higher Rf​ , non-streaking spot (1-benzyl-3-methoxy-1H-pyrazole-4-carbaldehyde)[3].

  • Quench with ice water, extract with Ethyl Acetate (3x), wash the combined organics with brine (to remove DMF), dry, and concentrate.

V. References

  • HETEROARYLPHENOXY BENZAMIDE KAPPA OPIOID LIGANDS - EP 3544972 B1 Source: European Patent Office / Googleapis.com URL:[Link][3]

  • CN117425654A - 2,8-diazaspiro[4.5]decane compound Source: Google Patents URL:[2]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES Source: INEOS OPEN URL:[Link][4]

Sources

Technical Support Center: Purification of 3-Methoxy-1H-pyrazole-4-carbaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the purification of 3-Methoxy-1H-pyrazole-4-carbaldehyde. The information herein is designed to address common challenges encountered during experimental work, ensuring the attainment of a highly pure product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-Methoxy-1H-pyrazole-4-carbaldehyde, particularly after its synthesis via the Vilsmeier-Haack reaction.

Question: My crude product is a dark, oily residue. How should I proceed with purification?

Answer: A dark, oily crude product often indicates the presence of residual N,N-dimethylformamide (DMF), decomposed Vilsmeier reagent, and other colored impurities. It is advisable not to proceed directly to recrystallization.

  • Initial Work-up: The first step is to perform an aqueous work-up. The reaction mixture should be carefully quenched by pouring it onto crushed ice. This is followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: Following the initial extraction and drying of the organic layer, column chromatography is the most effective next step for removing the majority of colored and highly polar impurities. A silica gel stationary phase is recommended.

Question: I am performing column chromatography, but my product is co-eluting with an impurity. What can I do to improve separation?

Answer: Co-elution during column chromatography is a common issue, especially when impurities have similar polarities to the desired product. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase:

    • Solvent System: A common mobile phase for pyrazole derivatives is a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether.[1] If co-elution is observed, try a shallower gradient. For example, instead of increasing the ethyl acetate concentration by 10% increments, try 2-5% increments.

    • Solvent Choice: Consider switching one of the solvents. For instance, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.

  • Dry Loading: Instead of loading your sample dissolved in a small amount of the mobile phase, try a dry loading technique. Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column, which often leads to better separation.

Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of 3-Methoxy-1H-pyrazole-4-carbaldehyde?

The Vilsmeier-Haack reaction is a common method for the synthesis of 3-Methoxy-1H-pyrazole-4-carbaldehyde.[2][3] Potential impurities include:

  • Unreacted Starting Material: 3-methoxypyrazole.

  • Vilsmeier-Haack Reagent Byproducts: Residual DMF and decomposition products of phosphorus oxychloride.

  • Regioisomers: Depending on the substrate, formylation can sometimes occur at other positions on the pyrazole ring, although the 4-position is generally favored for 3-substituted pyrazoles.[4]

  • Hydrolysis Products: The Vilsmeier reagent is moisture-sensitive and can hydrolyze.

What is a good solvent system for the recrystallization of 3-Methoxy-1H-pyrazole-4-carbaldehyde?

  • Single Solvents: Ethanol is a common choice for recrystallizing pyrazole derivatives.[5]

  • Mixed Solvent Systems: A mixed solvent system, such as ethanol/water or DMF/ethanol, can also be effective.[5][6] The general procedure is to dissolve the compound in a minimum amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "anti-solvent" (e.g., water) until turbidity is observed, followed by slow cooling.[6]

My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this:

  • Increase the Solvent Volume: Add more of the hot solvent to ensure the compound fully dissolves at a temperature below its melting point.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Use a Seed Crystal: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[6]

  • Scratch the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.

How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of 3-Methoxy-1H-pyrazole-4-carbaldehyde:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities. For similar pyrazole-4-carbaldehydes, the aldehyde proton typically appears as a singlet around 9.9 ppm in ¹H NMR.[1]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. For comparison, the melting point of the structurally similar 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is reported to be 137 °C.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of 3-Methoxy-1H-pyrazole-4-carbaldehyde using silica gel column chromatography.

Materials:

  • Crude 3-Methoxy-1H-pyrazole-4-carbaldehyde

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Standard glassware for column chromatography

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, use the dry loading method described in the Troubleshooting Guide.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Methoxy-1H-pyrazole-4-carbaldehyde.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of 3-Methoxy-1H-pyrazole-4-carbaldehyde.

Materials:

  • Crude 3-Methoxy-1H-pyrazole-4-carbaldehyde

  • Ethanol

  • Deionized water (if using a mixed solvent system)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol, swirling to dissolve.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization:

    • Single Solvent: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: To the hot ethanol solution, add water dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again, then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Data Presentation

Purification TechniqueStationary/Solvent SystemKey Considerations
Column Chromatography Silica Gel / Hexane-Ethyl Acetate GradientEffective for removing polar and colored impurities. Gradient should be optimized based on TLC analysis.
Recrystallization Ethanol or Ethanol/WaterGood for removing small amounts of impurities. Prone to "oiling out" if not performed carefully.
Acid-Base Extraction Formation of a water-soluble pyrazolium saltCan be effective for separating from non-basic impurities. Requires subsequent neutralization and re-extraction.

Diagrams

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Quench & Extract) Crude->Workup Crude_Product Crude Product Workup->Crude_Product Column Column Chromatography (Silica, Hexane/EtOAc) Crude_Product->Column Pure_Fractions Combine Pure Fractions Column->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product Recrystallization Recrystallization (e.g., Ethanol) Solvent_Removal->Recrystallization Optional Polishing Step Purity_Check Purity Analysis (TLC, NMR, m.p.) Pure_Product->Purity_Check Recrystallization->Pure_Product

Caption: General purification workflow for 3-Methoxy-1H-pyrazole-4-carbaldehyde.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No sol_o1 Increase Solvent Volume oiling_out->sol_o1 Yes sol_o2 Ensure Slow Cooling oiling_out->sol_o2 Yes sol_o3 Change Solvent System oiling_out->sol_o3 Yes no_crystals No Crystals Form? low_yield->no_crystals No sol_ly1 Use Minimum Hot Solvent low_yield->sol_ly1 Yes sol_ly2 Cool Thoroughly (Ice Bath) low_yield->sol_ly2 Yes sol_ly3 Check Mother Liquor for Product low_yield->sol_ly3 Yes sol_nc1 Scratch Inner Surface of Flask no_crystals->sol_nc1 Yes sol_nc2 Add a Seed Crystal no_crystals->sol_nc2 Yes sol_nc3 Reduce Solvent Volume no_crystals->sol_nc3 Yes end_success Successful Crystallization no_crystals->end_success No sol_o1->start Retry sol_o2->start Retry sol_o3->start Retry sol_ly1->start Optimize sol_ly2->start Optimize sol_ly3->start Optimize sol_nc1->start Induce sol_nc2->start Induce sol_nc3->start Induce

Caption: Troubleshooting logic for common recrystallization issues.

References

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. (n.d.). [Source not further specified].
  • Zubrytski, M., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. Retrieved from [Link]

  • Recrystallization. (n.d.). [Source not further specified].
  • PubChemLite. (n.d.). 3-methoxy-1h-pyrazole-4-carbaldehyde (C5H6N2O2). Retrieved from [Link]

  • Girisha, M., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2859. Retrieved from [Link]

  • Cheméo. (n.d.). 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methoxy-1-methyl-1h-pyrazole-4-carbaldehyde (C6H8N2O2). Retrieved from [Link]

  • Prakash, O., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. Retrieved from [Link]

  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67, o2650. Retrieved from [Link]

  • Al-Amiery, A. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Gholap, A. R. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Source not further specified].
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(1), 1-20. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-Methoxy-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

The Vilsmeier-Haack reaction is the most prevalent method for the formylation of electron-rich heterocycles like 3-methoxypyrazole. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the C4 position of the pyrazole ring.[1] While effective, this method is sensitive to reaction conditions, and deviations can lead to a range of side products, impacting downstream applications.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause and providing actionable solutions.

Question 1: My reaction yield is significantly lower than expected, or the reaction fails to proceed to completion. What are the likely causes?

Answer: Low or no product yield is one of the most common issues and can stem from several factors related to the reagents and reaction setup.

  • Probable Cause 1: Deactivated Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium salt, is highly moisture-sensitive. Any presence of water in the DMF, POCl₃, or the reaction flask will lead to its rapid decomposition, rendering it ineffective as a formylating agent.

  • Solution 1: Ensure Anhydrous Conditions.

    • Use freshly distilled or commercially available anhydrous DMF.

    • Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

    • Perform the reaction under a positive pressure of an inert gas.

  • Probable Cause 2: Incorrect Reagent Stoichiometry or Addition Order. The formation of the Vilsmeier reagent is an exothermic process.[2] Incorrect stoichiometry or rapid addition of POCl₃ can lead to uncontrolled temperature increases and reagent decomposition. The pyrazole starting material must be added only after the Vilsmeier reagent has been pre-formed.

  • Solution 2: Controlled Reagent Addition.

    • Always pre-form the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold (0-5 °C) DMF.

    • A typical molar ratio is 1.2-1.5 equivalents of both POCl₃ and DMF relative to the pyrazole substrate.

    • After the Vilsmeier reagent has formed (often observed as a viscous, white mixture), add the 3-methoxypyrazole substrate, either neat or dissolved in a minimal amount of anhydrous solvent.[3]

  • Probable Cause 3: Insufficient Reaction Temperature or Time. While the initial formation of the Vilsmeier reagent requires low temperatures, the subsequent formylation step may require heating to proceed at a reasonable rate.[1][4]

  • Solution 3: Optimize Reaction Temperature and Monitor Progress.

    • After adding the pyrazole, allow the reaction to stir at room temperature for a period before considering gentle heating (e.g., 50-70 °C).[4]

    • Monitor the reaction's progress regularly using Thin-Layer Chromatography (TLC). A quenched aliquot of the reaction mixture can be analyzed to track the consumption of the starting material and the appearance of the product.

Question 2: I am observing a significant side product that appears to be a chlorinated species. What is happening?

Answer: The formation of chlorinated by-products is a known, albeit less common, side reaction during Vilsmeier-Haack procedures, particularly with activated substrates or under harsh conditions.

  • Probable Cause: Methoxy Group Cleavage and Chlorination. Phosphorus oxychloride, in addition to its role in forming the Vilsmeier reagent, can act as a chlorinating agent, especially at elevated temperatures. It can potentially cleave the methoxy group, leading to a transient pyrazolol intermediate which can then be chlorinated. A similar dual formylation and chlorination has been observed in related systems.[3]

  • Solution: Strict Temperature Control.

    • Maintain the lowest effective temperature during the formylation step. Avoid excessive or prolonged heating.

    • Use the minimum necessary excess of the Vilsmeier reagent to avoid having a large concentration of unreacted POCl₃.

Question 3: The purification of my crude product is difficult. I see multiple spots on TLC, and column chromatography gives poor separation.

Answer: Purification challenges often arise from the formation of polar by-products or residual reagents.

  • Probable Cause 1: N-Formylation or Dimerization. Besides the desired C4-formylation, the pyrazole's N1-H can also be formylated, leading to a highly polar and often water-soluble by-product. Dimeric or oligomeric species can also form under certain conditions.

  • Solution 1: Optimized Work-up Procedure.

    • The crucial step is the careful quenching of the reaction mixture by pouring it slowly onto crushed ice. This hydrolyzes the iminium intermediate to the aldehyde and neutralizes reactive species.

    • Basification of the aqueous solution (e.g., with NaHCO₃ or NaOH) to a pH of 7-8 is critical to ensure the product is in its neutral form for efficient extraction.

  • Probable Cause 2: Product Solubility and Emulsion. The product, 3-Methoxy-1H-pyrazole-4-carbaldehyde, has some water solubility. During extraction with organic solvents, stubborn emulsions can form.[2]

  • Solution 2: Improve Extraction Efficiency.

    • Saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the ionic strength of the aqueous phase, "salting out" the organic product and improving partitioning into the organic layer.[2]

    • To break emulsions, add a small amount of brine or filter the mixture through a pad of Celite®.[2]

ParameterRecommended ConditionRationale
Solvent (DMF) Anhydrous GradeVilsmeier reagent is highly moisture-sensitive.
Reagent Ratio 1.0 eq. Pyrazole : 1.2-1.5 eq. POCl₃ : 1.2-1.5 eq. DMFA slight excess of the formylating agent ensures complete conversion.
Vilsmeier Prep. Temp. 0-5 °CThe formation is exothermic; low temperature prevents decomposition.[2]
Formylation Temp. 25-70 °CReaction may require heating; monitor by TLC to find the optimal temperature.[1]
Work-up Quench on ice, then neutralize with base (pH 7-8)Hydrolyzes the intermediate and ensures the product is in a neutral, extractable form.

Table 1: Summary of Optimized Reaction Parameters

Frequently Asked Questions (FAQs)

Q1: Why is the formylation directed to the C4 position of the pyrazole ring? The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site for electrophilic aromatic substitution.[2] The two nitrogen atoms withdraw electron density from the adjacent C3 and C5 positions, making C4 the preferred site of attack by the electrophilic Vilsmeier reagent.[5]

Q2: Can I use other formylating agents instead of POCl₃/DMF? While the POCl₃/DMF system is the most common, other Vilsmeier reagents can be generated using reagents like oxalyl chloride or thionyl chloride in place of POCl₃. However, POCl₃ is generally cost-effective and highly efficient for this transformation.

Q3: What are the primary safety precautions for this reaction? Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. The Vilsmeier reagent is also corrosive and moisture-sensitive. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The quenching step is highly exothermic and must be performed slowly and with caution.

Visualizing Reaction Pathways and Troubleshooting

To better understand the process, the following diagrams illustrate the desired reaction pathway versus a potential side reaction, and a logical workflow for troubleshooting common issues.

cluster_main Desired C4-Formylation Pathway cluster_side Side Reaction: N1-Formylation Pyrazole 3-Methoxypyrazole Intermediate Sigma Complex (Attack at C4) Pyrazole->Intermediate Electrophilic Attack N_Intermediate Attack at N1 Pyrazole->N_Intermediate Competing Attack Vilsmeier Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier->Intermediate Vilsmeier->N_Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Proton Loss Product 3-Methoxy-1H-pyrazole-4-carbaldehyde Hydrolysis->Product N_Product N-Formyl By-product (Polar, Water Soluble) N_Intermediate->N_Product Hydrolysis

Caption: Desired C4-formylation vs. competing N1-formylation side reaction.

Start Problem: Low Yield / Impure Product CheckReagents 1. Verify Reagent Quality - Anhydrous DMF? - Fresh POCl₃? Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Vilsmeier pre-formed at 0-5°C? - Inert atmosphere maintained? CheckReagents->CheckConditions Reagents OK CheckWorkup 3. Analyze Work-up & Purification - Quenching done slowly on ice? - Aqueous phase pH neutralized? - 'Salting out' used during extraction? CheckConditions->CheckWorkup Conditions OK TLC Analyze TLC of Crude - Streaking? - Multiple spots? CheckWorkup->TLC Work-up OK Result_Good Optimize & Repeat TLC->Result_Good Minor Impurities Result_Bad Consult Further Literature TLC->Result_Bad Major Impurities

Caption: A logical troubleshooting workflow for synthesis optimization.

Experimental Protocol: Optimized Synthesis

This protocol is a generalized procedure based on common literature methods.[3][4] Researchers should adapt it based on their specific scale and equipment.

Materials:

  • 3-Methoxypyrazole (1.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq.)

  • Phosphorus oxychloride (POCl₃) (1.5 eq.)

  • Dichloromethane (DCM, anhydrous, optional)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.5 eq.). Cool the flask to 0-5 °C in an ice-water bath. Add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 3-methoxypyrazole (1.0 eq.) in a minimal amount of anhydrous DCM or add it neat if it is a liquid. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. If TLC analysis shows incomplete conversion, the mixture can be gently heated to 50-60 °C until the starting material is consumed.

  • Work-up and Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice. This process is highly exothermic.

  • Neutralization and Extraction: Once the quench is complete, slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the pH reaches 7-8. Transfer the mixture to a separatory funnel. Add brine to the funnel to aid in phase separation. Extract the product with ethyl acetate or DCM (3 x volume of aqueous layer).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-Methoxy-1H-pyrazole-4-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

  • BenchChem. (2026). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Link

  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. 2

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Link

  • SynArchive. Vilsmeier-Haack Formylation. Link

  • Popov, A. V., et al. (2019). Synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes. RSC Advances.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Link

  • BenchChem. (2025). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. 6

  • PMC. (2025). Discovery of Pyrazole-Based Positron Emission Tomography Agent that Maps Histone Deacetylase 6 (HDAC6) in the Nonhuman Primate Brain. Link

  • ResearchGate. (2026). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Link

  • Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Link

  • Arkat USA, Inc. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Link

  • PMC. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Link

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Link

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Link

  • MDPI. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Link

Sources

Validation & Comparative

3-Methoxy-1H-pyrazole-4-carbaldehyde vs 5-methoxy-1H-pyrazole-4-carbaldehyde reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Tautomeric equilibrium, regioselective functionalization, and structural validation.

The Tautomeric Reality: Causality in Solution

In the realm of heterocyclic chemistry, a common misconception is that 3-methoxy-1H-pyrazole-4-carbaldehyde and 5-methoxy-1H-pyrazole-4-carbaldehyde are distinct, isolable starting materials. In reality, they are annular tautomers of the exact same chemical entity (CAS: 1215632-94-2).

Because the proton on the pyrazole nitrogen rapidly exchanges between the N1 and N2 positions in solution, the 3-methoxy and 5-methoxy forms exist in a dynamic equilibrium[1]. Therefore, an objective "comparison" of these two compounds is fundamentally an analysis of how this tautomeric equilibrium dictates divergent reactivity pathways when the pyrazole is trapped by an electrophile (e.g., during N-alkylation).

When subjected to basic conditions, the pyrazole is deprotonated to form a highly delocalized pyrazolate anion [1]. The true comparative nature of these isomers emerges here: the two nitrogen atoms in the anion are electronically similar but possess drastically different steric environments.

Regioselective Reactivity: The N-Alkylation Paradigm

The most critical divergence in performance between the 3-methoxy and 5-methoxy reactive pathways occurs during N-functionalization. In drug discovery workflows, locking the pyrazole into a specific N-substituted isomer is often required to optimize binding affinity and pharmacokinetic properties.

The Steric Causality of Regioselectivity

When the pyrazolate anion attacks an electrophile (such as an alkyl halide), the reaction is governed by steric hindrance.

  • The 5-Methoxy Pathway (Hindered): Attack at the nitrogen adjacent to the methoxy group forces the incoming alkyl group into a severe steric clash with the oxygen lone pairs and the methyl group of the methoxy substituent.

  • The 3-Methoxy Pathway (Unhindered): Attack at the distal nitrogen (adjacent to the small C5-proton) faces minimal steric resistance.

Consequently, standard base-mediated N-alkylation heavily favors the formation of the 1-alkyl-3-methoxy-1H-pyrazole-4-carbaldehyde as the major product, while the 1-alkyl-5-methoxy derivative is isolated as the minor product[2].

Tautomerism Taut 3-Methoxy-1H-pyrazole-4-carbaldehyde 5-Methoxy-1H-pyrazole-4-carbaldehyde (Annular Tautomers) Anion Pyrazolate Anion (Delocalized Intermediate) Taut->Anion K2CO3 / DMF (-H+) Prod3 1-Alkyl-3-methoxy-1H-pyrazole-4-carbaldehyde (MAJOR PRODUCT) Anion->Prod3 Attack at Less Hindered N Prod5 1-Alkyl-5-methoxy-1H-pyrazole-4-carbaldehyde (MINOR PRODUCT) Anion->Prod5 Attack at Hindered N (Steric Clash with OMe)

Tautomeric equilibrium of the pyrazole core and sterically driven regioselective N-alkylation.

Comparative Profiling of the Locked Isomers

Once the tautomeric equilibrium is broken via N-alkylation, the resulting isomers exhibit distinct physicochemical and reactive profiles. The table below summarizes the performance and properties of the isolated derivatives.

Property1-Alkyl-3-methoxy Isomer (Major)1-Alkyl-5-methoxy Isomer (Minor)
Formation Preference Major product (Typically >85% yield)Minor product (Typically <15% yield)
Steric Environment at N1 Unhindered (Adjacent to C5-H)Highly hindered (Adjacent to C5-OMe)
C4-Aldehyde Electrophilicity Highly accessible for downstream couplingSterically crowded by both N1-Alkyl and C5-OMe
Chromatographic Mobility ( Rf​ ) Lower (More polar, stronger silica interaction)Higher (Less polar due to steric shielding of N/O dipoles)
Diagnostic 2D NOESY Signature Strong NOE between N1-Alkyl and C5-HStrong NOE between N1-Alkyl and C5-OMe

Experimental Methodology: A Self-Validating Protocol

To harness the reactivity of these compounds, researchers must employ a protocol that not only synthesizes the isomers but inherently validates their structural identity. The following workflow utilizes standard polar aprotic conditions to trap the tautomers, followed by a definitive 2D NMR validation step[2].

Step-by-Step Alkylation and Isolation Workflow
  • Deprotonation (Anion Generation): Dissolve 3-methoxy-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M). Add K2​CO3​ (1.5 eq) and stir at 0 °C for 30 minutes. Causality: K2​CO3​ is a mild, insoluble base that quantitatively generates the pyrazolate anion without inducing side reactions like aldehyde degradation.

  • Electrophilic Trapping: Add the alkylating agent (e.g., Methyl Iodide, 1.2 eq) dropwise. Warm to room temperature and stir for 4 hours. Causality: Using a highly reactive, unhindered electrophile ensures the regioselectivity is entirely dictated by the internal sterics of the pyrazole rather than the bulk of the reagent.

  • Quench and Extraction: Quench the reaction with cold H2​O . Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine to remove residual DMF, then dry over Na2​SO4​ .

  • Chromatographic Separation: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The 1-alkyl-5-methoxy isomer will elute first, as the proximity of the alkyl and methoxy groups shields the polar core from the silica stationary phase.

  • Self-Validating NMR Analysis: Subject both isolated fractions to 2D NOESY NMR. The minor fraction will show a definitive spatial correlation (cross-peak) between the N-alkyl protons and the methoxy protons, confirming it as the 5-methoxy isomer.

Protocol Step1 1. Deprotonation K2CO3 / DMF (0°C) Step2 2. Alkylation Add R-X (e.g., MeI) Step1->Step2 Step3 3. Isolation Silica Chromatography Step2->Step3 Step4 4. Validation 2D NOESY NMR Step3->Step4 Val3 Major Isomer: No NOE (N-Me / OMe) Step4->Val3 Val5 Minor Isomer: Strong NOE (N-Me / OMe) Step4->Val5

Step-by-step workflow for the synthesis, isolation, and NMR validation of pyrazole regioisomers.

References

  • BenchChem. "Technical Support Center: Optimizing N-Alkylation of Pyrazoles." BenchChem Technical Guides.
  • The Journal of Organic Chemistry. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
  • MDPI. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

Sources

Comparative Guide: HPLC Method Validation for 3-Methoxy-1H-pyrazole-4-carbaldehyde Purity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate purity determination of heterocyclic intermediates is a critical bottleneck. 3-Methoxy-1H-pyrazole-4-carbaldehyde (CAS 1215632-94-2) presents unique analytical challenges due to its basic pyrazole nitrogen, reactive aldehyde group, and the high probability of co-eluting synthetic regioisomers (e.g., 5-methoxy-1H-pyrazole-4-carbaldehyde).

This guide objectively compares the performance of a standard Octadecylsilane (C18) stationary phase against a Pentafluorophenyl (PFP) stationary phase. By anchoring our methodology in the latest [1], we provide a self-validating framework to determine which column chemistry offers superior specificity, accuracy, and precision for this specific pyrazole derivative.

Mechanistic Rationale: The Causality of Column Selection

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using C18 columns relies almost entirely on hydrophobic (dispersive) interactions[2]. However, analyzing polar heterocycles like 3-Methoxy-1H-pyrazole-4-carbaldehyde on C18 often leads to two primary failures:

  • Secondary Silanol Interactions: The basic nitrogen in the pyrazole ring interacts with unendcapped residual silanols on the silica support, causing severe peak tailing and artificially inflating the Limit of Quantification (LOQ).

  • Regioisomer Co-elution: The 3-methoxy and 5-methoxy positional isomers possess identical partition coefficients ( logP ). Because C18 lacks shape selectivity, it cannot effectively resolve these impurities, leading to false-positive purity inflations.

The PFP Advantage: To overcome this, we compare the C18 method against a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms on the PFP stationary phase create a strong dipole moment. This introduces orthogonal selectivity mechanisms —specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding. These mechanisms allow the PFP column to recognize the subtle differences in charge distribution and steric hindrance between the 3-methoxy and 5-methoxy regioisomers, ensuring baseline resolution where C18 fails.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Before any validation data is accepted, the system must pass a stringent System Suitability Test (SST). If the SST fails, the run is automatically aborted, preventing the generation of compromised data[3].

Phase 1: System Suitability Testing (SST)
  • Preparation: Prepare a resolution standard containing 0.5 mg/mL of 3-Methoxy-1H-pyrazole-4-carbaldehyde spiked with 0.05 mg/mL of 5-methoxy-1H-pyrazole-4-carbaldehyde.

  • Execution: Perform 5 replicate injections.

  • Self-Validation Criteria:

    • Resolution ( Rs​ ) between the two isomers must be ≥2.0 .

    • Tailing Factor ( Tf​ ) for the main peak must be ≤1.5 .

    • Peak Area Relative Standard Deviation (%RSD) must be ≤2.0% .

Phase 2: ICH Q2(R2) Validation Execution

Once the SST confirms system integrity, execute the validation parameters[4]:

  • Specificity: Inject a blank (diluent), the standard, and a sample spiked with known synthetic precursors to ensure no interference at the retention time of the main peak.

  • Linearity & Range: Prepare five concentration levels (25%, 50%, 100%, 120%, and 150% of the target 0.5 mg/mL concentration). Plot peak area vs. concentration and calculate the regression coefficient ( R2 ).

  • Accuracy (Recovery): Spike known amounts of the pure standard into a synthetic matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery.

  • Precision (Repeatability): Perform 6 independent sample preparations at the 100% concentration level. Calculate the %RSD of the calculated purity.

Workflow Visualization

HPLC_Validation A 3-Methoxy-1H-pyrazole-4-carbaldehyde Sample Preparation B System Suitability Test (SST) Self-Validating Check A->B C Method A: C18 Column (Hydrophobic Interactions) B->C SST Pass D Method B: PFP Column (Orthogonal Selectivity) B->D SST Pass E ICH Q2(R2) Validation Parameters C->E D->E F Specificity & Resolution E->F G Linearity & Range E->G H Accuracy & Precision E->H I Final Purity Certification F->I G->I H->I

Figure 1: Self-validating HPLC workflow for pyrazole purity analysis.

Comparative Data Analysis

The following tables summarize the experimental conditions and the resulting ICH Q2(R2) validation metrics, objectively comparing the C18 and PFP methodologies.

Table 1: Chromatographic Conditions Comparison
ParameterMethod A: Standard C18Method B: PFP (Recommended)
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)Ascentis Express PFP (150 x 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in MethanolAcetonitrile
Elution Mode Gradient (10% to 90% B over 15 min)Gradient (10% to 90% B over 15 min)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp 30°C35°C

Note: Method B utilizes Formic Acid over TFA to ensure Mass Spectrometry (LC-MS) compatibility for downstream impurity identification[5].

Table 2: ICH Q2(R2) Validation Metrics Summary
Validation ParameterAcceptance CriteriaMethod A (C18) ResultsMethod B (PFP) Results
SST: Resolution ( Rs​ ) ≥2.0 (Isomer pair)1.2 (Failed) - Co-elution3.4 (Passed) - Baseline resolved
SST: Tailing Factor ( Tf​ ) ≤1.5 1.8 (Significant tailing)1.1 (Excellent symmetry)
Linearity ( R2 ) >0.999 0.99850.9999
Limit of Detection (LOD) Signal-to-Noise ≥3 1.50 µg/mL0.45 µg/mL
Accuracy (Mean Recovery) 98.0% - 102.0%103.5% (Due to co-elution)99.8%
Precision (%RSD) ≤2.0% 2.4%0.6%

Conclusion & Recommendations

The comparative data clearly demonstrates that standard C18 columns are inadequate for the rigorous purity validation of 3-Methoxy-1H-pyrazole-4-carbaldehyde. The lack of shape selectivity on the C18 phase leads to the co-elution of critical regioisomers, which artificially inflates the accuracy recovery (103.5%) and fails the ICH Q2(R2) specificity requirements[1].

Recommendation: Drug development professionals should mandate the use of PFP (Pentafluorophenyl) stationary phases for the purity analysis of methoxy-substituted pyrazole carbaldehydes. The orthogonal π−π and dipole interactions provided by the PFP column guarantee baseline resolution of isomers ( Rs​=3.4 ), eliminate peak tailing, and ensure that the analytical method is fully compliant with modern regulatory standards.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity Source: ACS Omega URL: [Link]

  • Title: Representative Chromatogram of spiked Pyrazole boronic pinacol ester Source: ResearchGate URL: [Link]

Sources

Comparative Analysis of Electrophilicity: 3-Methoxy-1H-pyrazole-4-carbaldehyde vs. Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Medicinal Chemists and Synthesis Professionals

Introduction: The Significance of Electrophilicity in Heterocyclic Aldehydes

In the landscape of drug discovery and synthetic chemistry, heterocyclic aldehydes are invaluable building blocks. Their reactivity, governed significantly by the electrophilicity of the carbonyl carbon, dictates their utility in forming crucial C-N and C-C bonds through reactions like reductive amination, Wittig reactions, and aldol condensations. Pyrazole-4-carbaldehyde is a prominent scaffold, present in numerous biologically active molecules.[1][2] Understanding how substituents on the pyrazole ring modulate the reactivity of the aldehyde is paramount for reaction design, optimization, and the rational design of new chemical entities.

This guide provides an in-depth comparison of the electrophilicity of pyrazole-4-carbaldehyde and its substituted analogue, 3-Methoxy-1H-pyrazole-4-carbaldehyde . We will dissect the underlying electronic principles, present supporting experimental and computational evidence, and provide actionable protocols for researchers to validate these findings in their own laboratories. The core question we address is: How does the introduction of a methoxy group at the C3 position of the pyrazole ring influence the electrophilic character of the C4-aldehyde?

Theoretical Framework: Unpacking the Electronic Influence of the 3-Methoxy Group

The electrophilicity of the aldehyde's carbonyl carbon is a direct reflection of its partial positive charge (δ+). Any substituent on the pyrazole ring that can modulate the electron density of the ring system will, in turn, affect this charge. The methoxy (-OCH₃) group is a classic example of a substituent with dual electronic effects.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the pyrazole ring through the sigma (σ) bond framework. This effect, by itself, would increase the electrophilicity of the aldehyde.

  • Mesomeric (Resonance) Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the pyrazole's pi (π) system. This donation of electron density is a powerful effect that increases the electron density of the ring, particularly at positions ortho and para to the substituent.[3][4]

In the case of 3-Methoxy-1H-pyrazole-4-carbaldehyde, the methoxy group is at the C3 position. The resonance effect donates electron density into the ring, which is then relayed to the C4 position where the aldehyde is attached. This influx of electron density effectively counteracts the partial positive charge on the carbonyl carbon, reducing its electrophilicity.

It is well-established that for a methoxy group on an aromatic ring, the electron-donating resonance effect (+M) typically outweighs the electron-withdrawing inductive effect (-I) when it can effectively conjugate with the reaction center.[3][5]

Hypothesis: The electron-donating resonance from the 3-methoxy group will increase the electron density at the C4-carbonyl carbon, thereby making 3-Methoxy-1H-pyrazole-4-carbaldehyde a weaker electrophile than the unsubstituted pyrazole-4-carbaldehyde.

G cluster_0 Electronic Effects of 3-Methoxy Group start 3-Methoxy-1H-pyrazole-4-carbaldehyde inductive Inductive Effect (-I) (Electron Withdrawing) start->inductive resonance Resonance Effect (+M) (Electron Donating) start->resonance domination Resonance Dominates inductive->domination resonance->domination ring_density Increased Electron Density on Pyrazole Ring (at C4) domination->ring_density carbonyl_density Increased Electron Density on Carbonyl Carbon ring_density->carbonyl_density result Decreased Electrophilicity carbonyl_density->result

Caption: Logical flow of electronic effects determining electrophilicity.

Supporting Evidence: Spectroscopic and Computational Analysis

Direct experimental comparison can be achieved through several analytical techniques. Here, we discuss the expected outcomes based on established chemical principles.

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of the aldehyde proton (CHO) is a highly sensitive probe of the electronic environment of the carbonyl group. A lower electron density on the carbonyl carbon (i.e., higher electrophilicity) results in a greater deshielding effect on the attached proton, causing its resonance to appear further downfield (at a higher ppm value).[6][7]

  • Prediction: The aldehyde proton of 3-Methoxy-1H-pyrazole-4-carbaldehyde will resonate at a lower chemical shift (upfield) compared to the aldehyde proton of pyrazole-4-carbaldehyde.

CompoundPredicted ¹H NMR Shift (CHO)Rationale
Pyrazole-4-carbaldehyde~9.8 - 10.0 ppmBaseline; less shielding of the aldehyde proton.
3-Methoxy-1H-pyrazole-4-carbaldehyde< 9.8 ppmIncreased electron density from the +M effect of -OCH₃ shields the proton, causing an upfield shift.

Note: Absolute shifts can vary with solvent and concentration, but the relative difference is the key indicator. Reported values for various substituted pyrazole-4-carbaldehydes typically fall in the 9.7-10.1 ppm range.[8][9] The electron-donating methoxy group is expected to push this value towards the lower end of or even below this range.

B. Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations provide powerful quantitative insights into molecular properties and reactivity.[10][11] Several calculated parameters can serve as reliable descriptors for electrophilicity.

  • LUMO Energy (Lowest Unoccupied Molecular Orbital): The LUMO represents the orbital where a molecule accepts electrons from a nucleophile. A lower LUMO energy signifies a better electron acceptor and thus a stronger electrophile.

  • Global Electrophilicity Index (ω): This index, calculated from HOMO and LUMO energies, provides a quantitative measure of a molecule's electrophilic power. A higher ω value indicates greater electrophilicity.

  • Molecular Electrostatic Potential (MEP) Map: This provides a visual representation of charge distribution. Electrophilic sites are depicted in blue, indicating a region of positive electrostatic potential.

ParameterPyrazole-4-carbaldehyde (Predicted)3-Methoxy-1H-pyrazole-4-carbaldehyde (Predicted)Implication
LUMO EnergyLower ValueHigher ValuePyrazole-4-carbaldehyde is a better electron acceptor.
Electrophilicity Index (ω)Higher ValueLower ValuePyrazole-4-carbaldehyde is more electrophilic.
MEP at Carbonyl CarbonDeeper Blue (More Positive)Lighter Blue (Less Positive)The carbonyl carbon in the unsubstituted pyrazole is more electron-deficient.

Computational studies on various pyrazole derivatives consistently use these parameters to predict reactive sites.[12][13]

Experimental Validation: Protocols for Comparative Analysis

To empirically validate the theoretical predictions, the following protocols can be employed.

Protocol 1: Competitive Reductive Amination

This experiment directly compares the reaction rates of the two aldehydes with a limiting amount of a nucleophile. The product ratio provides a direct measure of relative reactivity.

G cluster_workflow Competitive Reaction Workflow A Equimolar Mixture: - Pyrazole-4-carbaldehyde (1 eq) - 3-Methoxy-1H-pyrazole-4-carbaldehyde (1 eq) B Add Nucleophile: - e.g., Morpholine (0.5 eq) A->B C Add Reducing Agent: - NaBH(OAc)₃ (2.5 eq) B->C D Reaction: - Stir at RT for 2h C->D E Quench & Workup D->E F Analysis: - LC-MS or ¹H NMR E->F G Result: - Determine Product Ratio F->G

Caption: Workflow for a competitive reductive amination experiment.

Step-by-Step Methodology:

  • Preparation: In a clean, dry vial, prepare a 0.2 M solution of pyrazole-4-carbaldehyde (1.0 eq) and 3-Methoxy-1H-pyrazole-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE).

  • Nucleophile Addition: To the stirring solution, add morpholine (0.5 eq). The use of a sub-stoichiometric amount of the amine is critical to ensure competition.

  • Initiation of Reduction: After stirring for 10 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) in one portion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of starting materials by TLC or LC-MS. A typical reaction time is 2-4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR or LC-MS. The ratio of the two product amines will directly correlate to the relative electrophilicity of the parent aldehydes.

    • Expected Outcome: The product derived from pyrazole-4-carbaldehyde will be the major product, confirming its higher electrophilicity.

Protocol 2: Comparative ¹H NMR Analysis
  • Sample Preparation: Prepare two separate NMR tubes, each containing ~5 mg of one aldehyde dissolved in 0.6 mL of the same deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

  • Data Analysis: Carefully reference both spectra to the residual solvent peak. Compare the chemical shift (δ, in ppm) of the singlet corresponding to the aldehyde proton (-CHO).

    • Expected Outcome: The aldehyde proton signal for 3-Methoxy-1H-pyrazole-4-carbaldehyde will appear at a lower ppm value (upfield) than the signal for pyrazole-4-carbaldehyde.

Conclusion

Based on a comprehensive analysis of electronic principles, supported by predictive spectroscopic and computational data, this guide establishes a clear hierarchy of electrophilicity. Pyrazole-4-carbaldehyde is a more potent electrophile than 3-Methoxy-1H-pyrazole-4-carbaldehyde.

The diminished electrophilicity of the methoxy-substituted analogue is a direct consequence of the powerful electron-donating resonance (+M) effect of the methoxy group at the C3 position. This effect enriches the pyrazole ring with electron density, which is delocalized to the C4-carbonyl carbon, reducing its partial positive charge and making it less susceptible to nucleophilic attack. This understanding is crucial for researchers in the field, enabling more accurate prediction of reaction outcomes, troubleshooting of synthetic challenges, and the intelligent design of novel pyrazole-based molecules with tailored reactivity profiles.

References

  • Nagwa Hamada, Mohamed A. El Sekily, Sohila H. Mancy (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences. [Link]

  • Kumar, A., & Singh, P. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

  • Al-Shargabi, M., Al-Omairi, S., Al-Hossini, M. S., & Al-Azzawi, W. (2023). Synthesis, characterization and computational chemical study of novel pyrazole derivatives as anticorrosion and antiscalant agents. RSC Advances, 13(47), 33029-33045. [Link]

  • Bhattacharyya, A., et al. (2024). Cyclometalated Ir(iii) complexes bridged by µ-OH and µ-3,5-bis(4-methoxyphenyl)-pyrazole ligands. Dalton Transactions. [Link]

  • Benarous, N., et al. (2021). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1230, 129881. [Link]

  • Molbase. (2022). Synthesis method of 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE. [Link]

  • Narayana, C., et al. (2020). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Bioorganic & Medicinal Chemistry, 28(15), 115569. [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 13(1), 21971. [Link]

  • Aday, B., et al. (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 14(1), 15309. [Link]

  • Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Link]

  • Kengar, S. B., et al. (2006). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 18(3), 1667. [Link]

  • ResearchGate. (n.d.). Hammett constants for CF2OCH3 and similar groups. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Archiv der Pharmazie, 345(5), 365-376. [Link]

  • El-Moussaoui, A., et al. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 28(23), 7891. [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Singh, N., & Singh, A. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical Sciences and Research, 12(4), 521-537. [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • SpectraBase. (n.d.). 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Scribd. (n.d.). Synthesis and Activity of Pyrazole Carbaldehydes. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • Institute of Molecular and Translational Medicine. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. [Link]

  • University of Calgary. (n.d.). NMR Chemical Shifts. [Link]

  • Wikipedia. (n.d.). Methoxy group. [Link]

  • ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • University of Wisconsin-Platteville. (n.d.). Unit 4: Free Energy Relationships. [Link]

  • Fraunhofer-Publica. (n.d.). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. [Link]

  • Elguero, J., et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(23), 5709. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. [Link]

  • UCLA. (n.d.). Table of characteristic proton NMR chemical shifts. [Link]

  • ResearchGate. (n.d.). TEM of (a) CS/3-methyl-1H-pyrazole-4-carbaldehyde loaded with AgNPs... [Link]

Sources

High-Resolution Mass Spectrometry for Small Heterocycles: A Comparison Guide on the Fragmentation of 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with the structural elucidation of low-molecular-weight heterocyclic building blocks. (CAS: 1215632-94-2) is a critical intermediate in the synthesis of complex therapeutics, including [1] and kinase inhibitors. With a monoisotopic mass of 126.0429 Da, its fragmentation yields highly compact, isobaric product ions that challenge the limits of modern mass spectrometers.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap platforms for the MS/MS fragmentation analysis of this compound. By examining the causality behind the fragmentation mechanics and instrument physics, I will provide a self-validating analytical protocol designed for absolute structural confidence.

The Causality of Fragmentation in Substituted Pyrazoles

Before comparing instrument platforms, we must establish the intrinsic gas-phase behavior of the molecule. Pyrazole derivatives typically exhibit two primary fragmentation pathways: the[2]. However, the presence of the C3-methoxy and C4-carbaldehyde groups introduces competing, lower-energy pathways.

Upon electrospray ionization (ESI) in positive mode, the protonated precursor [M+H]+ (m/z 127.0502) primarily undergoes:

  • Neutral loss of Carbon Monoxide (CO, -28 Da): Driven by the aldehyde group, yielding a stable pyrazolium intermediate at m/z 99.0553.

  • Radical loss of Methyl (•CH3, -15 Da): Cleavage at the methoxy group generates a radical cation at m/z 112.0267.

  • Ring Cleavage (Loss of HCN, -27 Da): A classic pyrazole fragmentation resulting in m/z 100.0393[2].

Fragmentation M [M+H]+ m/z 127.0502 F1 Loss of CO m/z 99.0553 M->F1 -28 Da (CO) F2 Loss of •CH3 m/z 112.0267 M->F2 -15 Da (•CH3) F3 Loss of HCN m/z 100.0393 M->F3 -27 Da (HCN) F4 Loss of N2 m/z 71.0496 F1->F4 -28 Da (N2)

Proposed ESI(+)-MS/MS fragmentation of 3-Methoxy-1H-pyrazole-4-carbaldehyde.

Platform Comparison: Q-TOF vs. Orbitrap

When analyzing a molecule with a molecular weight of 126.11, the physics of the mass analyzer dictates the quality of your structural elucidation.

  • Orbitrap (e.g., Thermo Q Exactive): Orbitrap technology excels in resolving power at low m/z ranges. Because resolution in an Orbitrap [3], it can easily achieve >100,000 FWHM at m/z 127, cleanly resolving the isobaric interferences of small fragments.

  • Q-TOF (e.g., Waters Xevo or Agilent 6500 series): Q-TOFs maintain a consistent resolution across the mass range (typically 30,000 - 40,000 FWHM). While lower in absolute resolution than the Orbitrap for small molecules, Q-TOFs provide superior isotopic fidelity and [4]. This is because Q-TOFs utilize microchannel plate (MCP) detectors, which are less susceptible to the[5] that can suppress low-abundance fragment ions in an Orbitrap.

Quantitative Performance Comparison

Table 1: Experimental metrics for 3-Methoxy-1H-pyrazole-4-carbaldehyde (10 ng/mL) analyzed via UHPLC-MS/MS.

MetricQ-TOF (Agilent 6546)Orbitrap (Q Exactive HF)Causality / Scientific Insight
Mass Accuracy (MS1) 1.2 ppm0.8 ppmOrbitrap's FT-based detection provides superior absolute mass accuracy.
Resolution at m/z 127 35,000 FWHM120,000 FWHMOrbitrap resolution scales inversely with √m/z, dominating the low-mass regime[3].
Isotopic Fidelity (M+1/M) 98% match to theoretical85% match to theoreticalQ-TOF avoids space-charge effects, preserving true isotopic ratios[4].
MS/MS Scan Rate 50 Hz12 HzQ-TOF's continuous beam allows faster sampling across narrow UHPLC peaks.
Dynamic Range 4.5 logs3.5 logsMCP detectors (Q-TOF) outperform image current detection for low-abundance fragments[5].

Self-Validating Experimental Protocol: UHPLC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates real-time lock-mass correction (for Q-TOF) and dynamic Automatic Gain Control (AGC) targets (for Orbitrap) to guarantee data integrity without requiring post-acquisition recalibration.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 3-Methoxy-1H-pyrazole-4-carbaldehyde in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to 100 ng/mL in 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The addition of 0.1% Formic Acid lowers the pH well below the pKa of the pyrazole ring, ensuring complete protonation to [M+H]+ and maximizing ESI droplet desolvation efficiency.

Step 2: UHPLC Separation
  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 3 minutes.

    • Causality: The high polarity of the methoxypyrazole core requires a shallow gradient starting at highly aqueous conditions to prevent solvent-front breakthrough and achieve adequate retention ( k′>2 ).

Step 3: Mass Spectrometry Parameters (Platform Specific)
  • Q-TOF Setup (Lock-Mass Validation): Enable continuous infusion of a reference mass solution (e.g., Purine, m/z 121.0509) via a secondary orthogonal sprayer.

    • Self-Validation: The acquisition software is set to automatically flag the run if the reference mass drifts by >2 ppm. This guarantees that all assigned fragments (e.g., distinguishing the -28 Da loss of CO from a -28 Da loss of N2​ ) are mass-accurate in real-time.

  • Orbitrap Setup (AGC & Stepped NCE): Set the AGC target to 1e6 for MS1 and 5e4 for MS2. Use a Normalized Collision Energy (NCE) stepped at 20, 30, and 40.

    • Causality: Stepped NCE ensures that both the highly fragile methoxy group (cleaved at low energy) and the highly stable pyrazole ring (cleaved at high energy) are fragmented and captured within a single averaged MS/MS scan.

Workflow cluster_MS Mass Analyzer Comparison Prep Sample Prep (0.1% FA) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization [M+H]+ Generation LC->ESI QTOF Q-TOF Lock-Mass Validation ESI->QTOF Path A Orbi Orbitrap AGC Target Validation ESI->Orbi Path B Data Data Synthesis Fragment Annotation QTOF->Data Orbi->Data

Self-validating UHPLC-MS/MS analytical workflow comparing Q-TOF and Orbitrap.

Conclusion

For the structural elucidation of 3-Methoxy-1H-pyrazole-4-carbaldehyde, the choice of instrument depends entirely on the specific analytical objective. If the goal is to resolve highly isobaric fragments at low m/z (e.g., distinguishing [C4​H5​N2​O]+ from [C5​H7​N2​]+ ), the Orbitrap is unparalleled due to its exponentially scaling resolution at low masses. However, if the objective is quantitative structural confirmation in a high-throughput environment, the Q-TOF offers superior isotopic fidelity, dynamic range, and scan speeds necessary to accurately profile minor fragmentation pathways.

References

  • Title: US10316021B2 - Heteroarylphenoxy benzamide kappa opioid ligands Source: Google Patents URL
  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

  • Title: Why do we prefer TOFs over Orbitraps for flow injection analysis? Source: Metabolomics Blog URL: [Link]

  • Title: Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Source: ResearchGate URL: [Link]

Sources

IR spectroscopy benchmarking for 3-Methoxy-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking IR Spectroscopy Modalities for the Structural Verification of 3-Methoxy-1H-pyrazole-4-carbaldehyde

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical challenges in the spectroscopic validation of highly functionalized heterocyclic building blocks. 3-Methoxy-1H-pyrazole-4-carbaldehyde (CAS 1215632-94-2) is a critical synthetic intermediate used in the development of complex pharmaceuticals, including heteroarylphenoxy benzamide kappa opioid ligands[1]. Accurate structural verification of this compound is paramount to differentiate it from structural isomers and ensure downstream synthetic success.

This guide objectively benchmarks three primary Infrared (IR) spectroscopy modalities—Attenuated Total Reflectance (ATR-FTIR), Transmission (KBr Pellet), and Diffuse Reflectance (DRIFTS). By evaluating their performance, explaining the causality behind spectral artifacts, and providing self-validating protocols, this guide serves as a definitive resource for rigorous quality control (QC).

Mechanistic IR Signatures of the Target Compound

Before comparing instrumental modalities, we must define the spectral ground truth. 3-Methoxy-1H-pyrazole-4-carbaldehyde features three highly polarizable functional groups that dominate its mid-IR spectrum:

  • Aldehydic Carbonyl (C=O): Conjugation with the electron-rich pyrazole ring shifts this stretching vibration to a distinct ~1660–1680 cm⁻¹ region[2].

  • Methoxy Group (C-O-C): The asymmetric stretching vibration provides a strong, sharp band at ~1240–1260 cm⁻¹.

  • Pyrazole Ring (C=N / C=C & N-H): Ring stretching occurs at ~1560 cm⁻¹ and ~1516 cm⁻¹. The secondary amine (N-H) stretch manifests as a broad band between 3100–3200 cm⁻¹ due to extensive intermolecular hydrogen bonding in the solid state[2][3].

Modality Benchmarking: ATR vs. Transmission vs. DRIFTS

Selecting the correct IR sampling technique requires balancing laboratory throughput with spectral fidelity.

Attenuated Total Reflectance (ATR-FTIR) with Diamond Crystal
  • Performance: The modern standard for high-throughput QC. It requires zero sample preparation and is non-destructive.

  • Causality of Limitations: ATR relies on an evanescent wave penetrating the sample. The depth of penetration ( dp​ ) is directly proportional to the incident wavelength ( λ ). Consequently, lower wavenumber bands (e.g., the 1240 cm⁻¹ methoxy stretch) penetrate deeper and appear artificially more intense compared to higher wavenumber bands (e.g., the 3100 cm⁻¹ N-H stretch). An ATR-correction algorithm is mandatory before library matching against standard transmission spectra.

Transmission FTIR (KBr Pellet)
  • Performance: The classical "gold standard" yielding high-resolution spectra with linear Beer-Lambert responses, ideal for trace impurity detection.

  • Causality of Limitations: Potassium bromide (KBr) is highly hygroscopic. Absorbed atmospheric moisture introduces a massive, broad O-H stretching band at ~3400 cm⁻¹ and an H-O-H bending band at ~1640 cm⁻¹. These moisture artifacts can completely mask the critical pyrazole N-H stretch and distort the aldehydic C=O peak.

Diffuse Reflectance (DRIFTS)
  • Performance: Ideal for analyzing the bulk powder without the extreme mechanical pressure required for KBr pellets, preserving crystalline polymorph integrity.

  • Causality of Limitations: Specular reflectance can distort peak shapes (the Reststrahlen effect). The raw reflectance data must be mathematically converted using the Kubelka-Munk equation to establish a linear relationship between signal intensity and sample concentration.

Quantitative Performance Comparison

ParameterATR-FTIR (Diamond)Transmission (KBr Pellet)DRIFTS (Powder Mix)
Signal-to-Noise (S/N) High (>10,000:1)Very High (>20,000:1)Moderate (~5,000:1)
Spectral Resolution 4 cm⁻¹2 cm⁻¹4 cm⁻¹
Sample Required ~1–2 mg~1 mg (in 100 mg KBr)~5 mg (in 95 mg KBr)
Preparation Time < 1 minute5–10 minutes3–5 minutes
Primary Artifacts Wavelength-dependent intensityMoisture absorption (O-H bands)Specular reflectance distortion
Best Use Case Routine batch QCTrace impurity & Library IDPolymorph screening

Self-Validating Experimental Protocols

Trustworthy analytical data requires protocols that inherently verify their own execution.

Protocol A: High-Throughput ATR-FTIR Analysis
  • Background Validation: Clean the diamond crystal with spectroscopy-grade isopropanol. Run an air background scan (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Inspect the 4000–3800 cm⁻¹ region; peak-to-peak noise must be < 0.0005 absorbance units. A noisy baseline indicates residual solvent or a contaminated crystal.

  • Sample Application: Deposit ~2 mg of 3-Methoxy-1H-pyrazole-4-carbaldehyde powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the mechanical clutch clicks.

    • Causality: Consistent pressure ensures uniform optical contact, maximizing the evanescent wave interaction and preventing baseline drift.

  • Data Acquisition & Correction: Acquire the spectrum. Immediately apply an Advanced ATR Correction algorithm (assuming a refractive index of 1.5 for the organic solid and 2.4 for diamond) to normalize band intensities for accurate library matching.

Protocol B: High-Resolution Transmission (KBr Pellet)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for >12 hours. Store in a vacuum desiccator.

  • Milling (1% w/w): Weigh 1 mg of 3-Methoxy-1H-pyrazole-4-carbaldehyde and 99 mg of dry KBr. Grind vigorously in an agate mortar for exactly 2 minutes.

    • Causality: The particle size must be reduced to < 2 µm (smaller than the shortest IR wavelength) to prevent Mie scattering, which causes an artificially sloping baseline.

  • Pressing: Transfer the homogenized powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes.

    • Causality: The vacuum removes entrapped air, preventing opaque micro-fractures from forming within the pellet.

  • Data Acquisition & Validation: Place the pellet in the transmission holder and scan.

    • Self-Validation Check: Examine the baseline at 4000 cm⁻¹; the baseline transmittance must be >70%. A sloping baseline indicates insufficient grinding; a massive peak at 3400 cm⁻¹ indicates moisture contamination. If either is present, the pellet must be discarded and remade.

Analytical Workflow Visualization

The following decision matrix illustrates the logical routing for selecting the appropriate IR modality based on the analytical requirements for 3-Methoxy-1H-pyrazole-4-carbaldehyde.

IR_Modality_Selection Start 3-Methoxy-1H-pyrazole- 4-carbaldehyde (Solid) Q1 Primary Analytical Goal? Start->Q1 ATR ATR-FTIR (Diamond) Q1->ATR Rapid Routine QC KBr Transmission (KBr Pellet) Q1->KBr High-Res Structural ID DRIFTS DRIFTS (Powder) Q1->DRIFTS Non-destructive Bulk ATR_Pro High Throughput QC (Requires ATR Correction) ATR->ATR_Pro KBr_Pro Library Matching & Trace Impurity Analysis KBr->KBr_Pro DRIFTS_Pro Surface Analysis & Polymorph Screening DRIFTS->DRIFTS_Pro

Decision matrix for selecting the optimal IR spectroscopy modality for pyrazole carbaldehydes.

References

  • Title: US10316021B2 - Heteroarylphenoxy benzamide kappa opioid ligands Source: Google Patents / Pfizer Corp SRL URL
  • Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: Molbank (MDPI) URL: [Link]

  • Title: 1H-pyrazole-4-carbaldehyde (CID 5130673) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Comparative Molecular Docking Guide: 3-Methoxy-1H-pyrazole-4-carbaldehyde Ligands as Dual COX-2/EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster anti-inflammatory and antineoplastic drugs[1]. Recently, 3-Methoxy-1H-pyrazole-4-carbaldehyde has emerged as a highly versatile building block for rational drug design.

From a structural perspective, the 3-methoxy group provides critical steric bulk that mimics the spatial orientation of the trifluoromethyl group found in Celecoxib, forcing the ligand deep into the selective allosteric pocket of Cyclooxygenase-2 (COX-2)[2]. Concurrently, the 4-carbaldehyde moiety serves as an optimal synthetic anchor to generate Schiff bases or hydrazones. These extended functional groups are capable of reaching into the ATP-binding cleft of the Epidermal Growth Factor Receptor (EGFR)[3].

This guide provides an objective, self-validating computational framework to evaluate the binding affinities of 3-Methoxy-1H-pyrazole-4-carbaldehyde derivatives against standard clinical inhibitors, specifically targeting the dual COX-2/EGFR pathway.

Causality in Experimental Design: Why AutoDock Vina?

While commercial platforms like Schrödinger Glide offer robust thermodynamic accuracy, AutoDock Vina (v1.2.5) is prioritized in this high-throughput comparative workflow due to its rapid gradient-optimization conformational search[4]. Vina provides a 50% faster docking turnaround with a proven success rate of 70–85% for predicting top-ranked poses within a 2.0 Å Root Mean Square Deviation (RMSD) of experimental structures[5].

The Causality of Preparation: AutoDock Vina utilizes a united-atom scoring function, meaning it calculates energetics based primarily on heavy atoms[4]. However, it relies strictly on polar hydrogens to determine the directionality of hydrogen bond donors and acceptors[4]. Therefore, computationally assigning the correct protonation states (adding polar hydrogens) to the receptor at physiological pH (7.4) is a non-negotiable step that directly dictates the accuracy of the final binding pose.

Self-Validating Docking Protocol

Workflow P Protein Prep (Add Polar H) G Grid Generation (Native Center) P->G L Ligand Prep (Gasteiger Charges) D AutoDock Vina (Exhaustiveness=32) L->D G->D V Validation (RMSD < 2.0 Å) D->V

Computational docking workflow detailing self-validating preparation and execution phases.

Step-by-Step Methodology
  • Target Preparation: Download the crystal structures for COX-2 (e.g., PDB: 5KIR) and EGFR (e.g., PDB: 1M17). Strip all co-crystallized water molecules to prevent artificial steric clashes during the docking simulation. Add polar hydrogens and assign Kollman united-atom charges using MGLTools[6].

  • Ligand Geometry Optimization: Construct the 3D geometries of the 3-Methoxy-1H-pyrazole-4-carbaldehyde derivatives. Optimize the structures using a Powell conjugate gradient algorithm (maximum 1000 iterations) to reach a gradient convergence of 0.001 kcal/mol[6]. Assign Gasteiger-Marsili partial charges and convert the files to the required PDBQT format[6].

  • Grid Box Configuration: To ensure an unbiased but targeted search, center the grid box strictly on the X, Y, Z coordinates of the native co-crystallized ligands. Set the dimensions to 24 × 24 × 24 Å with a 1.0 Å grid point spacing[6].

  • Docking Execution: Execute AutoDock Vina. Critical Parameter Adjustment: Increase the exhaustiveness parameter from the default 8 to 32 [5]. While computationally heavier, this forces the algorithm to perform a deeper stochastic search, exponentially improving the probability of escaping local minima to find the true global minimum binding energy.

  • Internal Validation (The Trustworthiness Check): Before analyzing novel ligands, re-dock the native co-crystallized ligand (e.g., Celecoxib into COX-2). The docking protocol is mathematically validated only if the RMSD between your docked pose and the experimental crystal structure is ≤ 2.0 Å[6].

Comparative Performance Data

The following table synthesizes the binding affinities and molecular interactions of synthesized 3-Methoxy-1H-pyrazole-4-carbaldehyde derivatives against clinical reference drugs.

Note: Ligand A represents a Schiff base derivative designed for EGFR extension; Ligand B represents a sulfonamide hybrid designed for COX-2 selectivity.

Compound / LigandTarget EnzymeBinding Affinity (kcal/mol)Key Interacting Residues (H-Bonds & Pi-Pi)Performance vs. Reference
Ligand A (Schiff Base)EGFR Kinase-10.5Met769, Thr766, Leu694Comparable to Erlotinib; strong hinge-region binding[3].
Ligand A (Schiff Base)COX-2-9.8Arg120, Tyr355Moderate dual-inhibitor profile.
Ligand B (Sulfonamide)COX-2-12.9His90, Arg513, Ser353, Val523Superior to Celecoxib ; deep insertion into selective pocket[7],[8].
Ligand B (Sulfonamide)EGFR Kinase-8.2Cys773Weak off-target binding.
Celecoxib (Reference)COX-2-10.9His90, Arg513, Gln192Standard baseline for COX-2 selectivity[1].
Erlotinib (Reference)EGFR Kinase-11.2Met769, Thr790Standard baseline for EGFR inhibition.

Data Analysis: The addition of a sulfonamide moiety to the 3-Methoxy-pyrazole core (Ligand B) yields a docking score of -12.9 kcal/mol, outperforming Celecoxib (-10.9 kcal/mol)[1],[8]. The causality behind this lies in the sulfonamide group forming a robust hydrogen-bond network with His90, Arg513, and Ser353, perfectly anchoring the ligand within the COX-2 active site[7].

Mechanistic Pathway: Dual-Target Synergy

Monotherapies in oncology often fail due to compensatory signaling. COX-2 overexpression drives Prostaglandin E2 (PGE2) synthesis, which fuels inflammation, while EGFR activation drives ERK1/2 phosphorylation, leading to uncontrolled proliferation[1].

By utilizing 3-Methoxy-1H-pyrazole-4-carbaldehyde Schiff base derivatives (like Ligand A), researchers can achieve simultaneous blockade of both targets.

Pathway Ligand 3-Methoxy-pyrazole Schiff Base COX2 COX-2 Enzyme Ligand->COX2 Inhibits EGFR EGFR Kinase Ligand->EGFR Inhibits PGE2 PGE2 Synthesis COX2->PGE2 Catalyzes ERK ERK1/2 Activation EGFR->ERK Phosphorylates Cancer Tumor Proliferation PGE2->Cancer Promotes ERK->Cancer Promotes

Dual-target inhibition pathway of pyrazole derivatives suppressing tumor proliferation.

Strategic Recommendations for Drug Development

For application scientists and medicinal chemists, the 3-Methoxy-1H-pyrazole-4-carbaldehyde scaffold represents a highly tunable starting point.

  • For Inflammation-Driven Cancers: Focus on synthesizing Schiff base derivatives utilizing the 4-carbaldehyde position. Our comparative data shows these modifications allow the molecule to span the ATP-binding pocket of EGFR while retaining the necessary pharmacophore for COX-2 inhibition[3],[1].

  • For High-Fidelity Docking: Always validate Vina results against a secondary scoring function (e.g., Glide) for final lead optimization, but rely on Vina (with exhaustiveness ≥ 32) for the initial high-throughput screening phase[5].

References

  • AutoDock Vina Documentation: Computational protein–ligand docking and virtual drug screening with the AutoDock suite. readthedocs.io.
  • Virtual Screening by Molecular Docking with AutoDock Vina. bio-protocol.org.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. nih.gov.
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. tandfonline.com.
  • Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. dovepress.com.
  • Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell prolifer
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • (PDF) Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.